(2-Acetamido-5-chlorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-acetamido-5-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZGXHJFDCIMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674808 | |
| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-85-7 | |
| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Acetamido-5-chlorophenyl)boronic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (2-Acetamido-5-chlorophenyl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a highly functionalized organoboron compound that has emerged as a crucial building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a boronic acid moiety ortho to an acetamido group and para to a chlorine atom, imparts a distinct reactivity profile. This makes it an invaluable reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.[1][2][3][4]
The ability to precisely introduce the 2-acetamido-5-chlorophenyl fragment into complex molecular architectures is of significant interest to drug development professionals. Boronic acids and their derivatives are integral to the discovery of new therapeutic agents, including proteasome inhibitors and β-lactamase inhibitors.[5][6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular properties, detailed characterization, and key applications of this compound, grounding its protocols in established scientific principles.
Molecular Architecture and Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its molecular structure. The trigonal planar boron center, characteristic of sp² hybridization in arylboronic acids, is flanked by substituents that exert significant and opposing electronic effects.[8]
-
2-Acetamido Group: This group acts as an electron-donating group through resonance. This effect increases the electron density at the boron center, which can help stabilize reactive intermediates in catalytic cycles.[8] Furthermore, the N-H proton of the amide can participate in intramolecular hydrogen bonding with one of the boronic acid hydroxyl groups, influencing the compound's conformation and reactivity.
-
5-Chloro Group: The chlorine atom is electron-withdrawing via its inductive effect, which deactivates the phenyl ring and enhances the electrophilicity and Lewis acidity of the boron atom.[8] This modulation is critical for the transmetalation step in Suzuki-Miyaura couplings.
This electronic push-pull relationship makes the compound a stable, yet reactive, coupling partner.
Key Physicochemical Data
| Property | Value |
| CAS Number | 1072945-85-7[9][10] |
| Molecular Formula | C₈H₉BClNO₃[9][10] |
| Molecular Weight | 213.43 g/mol |
| IUPAC Name | This compound[9] |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥95.0% purity[9] |
Synthesis of this compound: A Methodological Approach
The synthesis of substituted arylboronic acids often involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate.[11][12] For this compound, a common and effective strategy begins with the commercially available 2-amino-4-chlorophenol. The following protocol outlines a representative synthetic pathway.
Experimental Protocol: A Two-Step Synthesis
Step 1: Acetylation of 2-Amino-4-chlorophenol to N-(5-chloro-2-hydroxyphenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise while stirring. The amide functionality is introduced here as a protecting group and for its electronic influence on the subsequent borylation step.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Quench the reaction by carefully pouring the mixture into cold water. The product, N-(5-chloro-2-hydroxyphenyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Borylation to yield this compound
This step would typically proceed via a directed ortho-metalation or a related C-H activation/borylation strategy, though specific literature protocols for this exact transformation are proprietary or less common. A generalized approach based on established methods is as follows:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(5-chloro-2-hydroxyphenyl)acetamide from Step 1 in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Deprotonation/Metalation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add a strong base, such as n-butyllithium, dropwise. The base deprotonates the most acidic proton, directing the subsequent borylation to the position ortho to the directing group.
-
Borylation: After stirring for a period to ensure complete metalation, slowly add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture. The organolithium intermediate attacks the electrophilic boron atom.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: A generalized two-step synthesis pathway.
Comprehensive Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. Each technique provides complementary information, creating a self-validating data package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide N-H proton. The aromatic protons will exhibit splitting patterns (doublets, doublets of doublets) consistent with the 1,2,4-substitution pattern. The boronic acid protons (-B(OH)₂) are often broad and may exchange with solvent, sometimes making them difficult to observe.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons, the amide carbonyl carbon, and the methyl carbon.
-
¹¹B NMR: This technique is specific for boron-containing compounds and is highly valuable for confirming the presence and electronic environment of the boronic acid moiety.[13] A single, relatively broad signal is expected in a chemical shift range typical for arylboronic acids.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Methodology: Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[14][15]
-
Expected Results: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the primary ion observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₈BClNO₃⁻). A key challenge in MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines, especially under thermal conditions, which can complicate spectra.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
-
~3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching of the boronic acid group and the N-H stretching of the amide.
-
~1660 cm⁻¹: A strong absorption for the C=O stretching of the amide II band.
-
~1370 cm⁻¹: A characteristic band for the B-O stretching vibration.[16]
-
~800-700 cm⁻¹: Bands associated with C-Cl stretching and C-H out-of-plane bending in the aromatic ring.
-
Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals for aromatic (δ 7-8 ppm), amide N-H (variable), and acetamido CH₃ (δ ~2.2 ppm) protons. |
| ¹¹B NMR | A single broad signal in the range of δ 27-33 ppm.[13] |
| HRMS (ESI-) | [M-H]⁻ ion observed, confirming the molecular formula C₈H₉BClNO₃. |
| IR (cm⁻¹) | Characteristic peaks for O-H/N-H, C=O (amide), and B-O bonds.[16][17][18] |
Characterization Workflow Diagram
Caption: Workflow for purification and analytical validation.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][4] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[2][3]
In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction efficiently constructs biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals and functional materials. The tolerance of the reaction to a wide variety of functional groups makes it exceptionally valuable in the later stages of a complex synthesis.[1][19] Its use allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[19][20]
Conclusion
This compound is a sophisticated and valuable reagent for synthetic and medicinal chemists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. A rigorous combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust framework for its complete characterization, ensuring the quality and reliability required for research and development. As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it provides a reliable pathway for the synthesis of complex molecules, underscoring its continued importance in the pursuit of novel therapeutics and advanced materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2-ACETAMIDO-5-CHLOROPHENYLBORONIC ACID CAS#: 1072945-85-7 [amp.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline [mdpi.com]
- 18. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
(2-Acetamido-5-chlorophenyl)boronic acid: A Comprehensive Technical Guide for Advanced Research and Development
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
The landscape of contemporary medicinal chemistry and materials science is profoundly shaped by the versatility of organoboron compounds, with arylboronic acids standing out as indispensable building blocks.[1][2] Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have revolutionized the synthesis of complex organic molecules.[1][2] Among this critical class of reagents, (2-Acetamido-5-chlorophenyl)boronic acid emerges as a compound of significant interest. Its unique substitution pattern—an electron-donating acetamido group ortho to the boronic acid and an electron-withdrawing chloro group in the para position—offers a nuanced electronic profile that can be strategically exploited in the design of novel pharmaceuticals and functional materials.
This guide provides an in-depth technical overview of the physical, chemical, and reactive properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and application.
Molecular Architecture and Physicochemical Properties
The reactivity and utility of this compound are direct consequences of its molecular structure and resulting physicochemical properties. A summary of its key identifiers and properties is presented below.
Core Structural and Physical Data
| Property | Value | Source |
| CAS Number | 1072945-85-7 | [3] |
| Molecular Formula | C₈H₉BClNO₃ | [3] |
| Molecular Weight | 213.42 g/mol | [3] |
| Appearance | Solid (typical for arylboronic acids) | [4] |
| Predicted pKa | 7.49 ± 0.53 | [5] |
| Storage Temperature | 2-8°C | [5][6] |
Spectroscopic and Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC(=O)NC1=CC=C(Cl)C=C1B(O)O | [3] |
| InChI | InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) | [3] |
| InChI Key | QKZGXHJFDCIMIN-UHFFFAOYSA-N | [3] |
Chemical Behavior and Reactivity
The chemical personality of this compound is governed by the interplay of the boronic acid moiety and the electronic effects of the aromatic substituents.
The Boronic Acid Functional Group
Structurally, boronic acids feature a trivalent boron atom with a vacant p-orbital, rendering it a Lewis acid.[7] The boron center in this compound adopts a trigonal planar geometry.[8] A critical aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its cyclic trimeric anhydride, the boroxine. This dehydration is often reversible in the presence of water.[9][10]
Caption: Reversible formation of boroxine from boronic acid.
Influence of Aromatic Substituents
The chloro and acetamido groups exert significant and opposing electronic effects on the phenyl ring and, consequently, on the reactivity of the boronic acid.
-
5-Chloro Group : This group is electron-withdrawing through its inductive effect, which deactivates the phenyl ring and increases the Lewis acidity of the boron center.[8]
-
2-Acetamido Group : This group is electron-donating via resonance, which can increase the electron density on the phenyl ring.[8] Its proximity to the boronic acid group can also lead to intramolecular hydrogen bonding, influencing conformation and reactivity.
These electronic features are crucial in modulating the compound's performance in cross-coupling reactions, where the transmetalation step is sensitive to the electronic nature of the boronic acid.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a building block in organic synthesis, particularly in the construction of biaryl and heteroaryl structures, which are common motifs in drug candidates.[2][11]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound.
Safety Precautions
Based on available safety data for this and analogous compounds, the following hazards should be noted:
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]
Recommended Storage Conditions
To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[5][6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation and hydrolysis.[10]
Stability and Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways:
-
Dehydration: As mentioned, formation of boroxines can occur, especially upon heating or under vacuum.[10][14]
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom. This process can be facilitated by aqueous conditions.[10]
-
Oxidation: Boronic acids can be sensitive to oxidation, particularly in solution.[15]
Caption: Key degradation pathways for arylboronic acids.
Experimental Protocols
The following protocols are representative methodologies for the characterization and use of arylboronic acids. Adjustments may be necessary based on specific experimental goals and available instrumentation.
Protocol 1: ¹H and ¹¹B NMR Spectroscopic Analysis
Objective: To confirm the identity and assess the purity of this compound, and to observe the monomer-boroxine equilibrium.
Causality: Boronic acids often exist as a mixture of the monomer and the trimeric boroxine anhydride in non-protic solvents, leading to complex NMR spectra.[14] Using a protic solvent like deuterated methanol (CD₃OD) can break up the boroxine, simplifying the spectrum.[14] ¹¹B NMR is highly sensitive to the coordination environment of the boron atom and can distinguish between the sp²-hybridized boronic acid/boroxine and potential sp³-hybridized species.[16][17]
Methodology:
-
Sample Preparation (CD₃OD): a. Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of CD₃OD. b. Vortex briefly to ensure complete dissolution. c. Transfer the solution to an NMR tube.
-
Sample Preparation (DMSO-d₆): a. Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of anhydrous DMSO-d₆. b. Vortex to dissolve. This may show a mixture of monomer and boroxine.
-
¹H NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Expected signals would include aromatic protons, an acetamido methyl singlet, and an amide N-H proton. The B(OH)₂ protons will likely exchange with CD₃OD and not be observed.[14]
-
¹¹B NMR Acquisition: a. Acquire a proton-decoupled ¹¹B NMR spectrum. b. A single, relatively broad signal between δ 28-30 ppm is expected for the sp²-hybridized boron of the boronic acid in CD₃OD.[17][18]
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
Objective: To couple this compound with 4-bromoanisole.
Causality: This protocol employs a standard palladium catalyst and base combination effective for many Suzuki-Miyaura couplings. The choice of solvent and base is critical for promoting the catalytic cycle, particularly the transmetalation step.
Methodology:
-
Reaction Setup: a. To a Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents). b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: a. Add Pd(PPh₃)₄ (0.03 equivalents) to the flask under a positive pressure of argon. b. Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: a. Heat the reaction mixture to 80-90°C with vigorous stirring. b. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its distinct electronic properties, conferred by the ortho-acetamido and para-chloro substituents, provide a unique handle for fine-tuning molecular properties in drug design and materials science. A thorough understanding of its physical and chemical properties, coupled with rigorous adherence to appropriate handling, storage, and experimental protocols, is essential for harnessing its full synthetic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-クロロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-ACETAMIDO-5-CHLOROPHENYLBORONIC ACID CAS#: 1072945-85-7 [amp.chemicalbook.com]
- 6. This compound - CAS:1072945-85-7 - 重庆助研佳科技有限公司 [zyjkj.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. reddit.com [reddit.com]
- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to (2-Acetamido-5-chlorophenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Acetamido-5-chlorophenyl)boronic acid, a specialized organoboron compound, is emerging as a molecule of significant interest within the medicinal chemistry landscape. Its unique structural features, combining a boronic acid moiety with a substituted acetamidophenyl ring, position it as a versatile building block for the synthesis of novel therapeutic agents. Boronic acids, as a class, are renowned for their ability to form reversible covalent bonds with diols, a property that has been ingeniously exploited in the design of enzyme inhibitors and sensors.[1][2] The incorporation of chloro and acetamido groups on the phenyl ring further modulates the electronic and steric properties of this molecule, offering fine-tuning capabilities for targeted drug design. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methodologies, and a discussion of its current and potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are pivotal to its function and reactivity. Its CAS number is 1072945-85-7, and its molecular formula is C8H9BClNO3.[3]
Molecular Architecture
At the core of its structure is a trigonal planar boron atom, characteristic of sp² hybridization in arylboronic acids. This boron center is covalently bonded to the phenyl ring and two hydroxyl groups, with a vacant p-orbital that engages in hyperconjugation with the adjacent π-system of the aromatic ring. This geometry is further stabilized by resonance between the boron-oxygen single bonds and the boron-carbon π-bond.[4]
The substituents on the phenyl ring, a chloro group at the 5-position and an acetamido group at the 2-position, impart distinct electronic effects:
-
Chloro Group: This electron-withdrawing group acts via inductive effects, which deactivates the phenyl ring and diminishes the electron density at the boron center. This, in turn, enhances the acidity of the boronic acid, with a predicted pKa of approximately 7.5, and influences its reactivity in cross-coupling reactions.[4]
-
Acetamido Group: Conversely, the acetamido group is electron-donating through resonance. This increases the electron density at the boron atom, which facilitates hydrogen bonding with nucleophiles and enhances the compound's stability in polar solvents.[4]
Crystallographic analyses have revealed that the structure of this compound is significantly influenced by hydrogen bonding. An intramolecular hydrogen bond forms between the acetamido NH group and one of the boronic acid hydroxyl groups, creating a stable six-membered ring structure. Furthermore, intermolecular hydrogen bonds between the boronic acid hydroxyl groups of adjacent molecules lead to the formation of a two-dimensional network in the solid state.[4]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1072945-85-7 | [3] |
| Molecular Formula | C8H9BClNO3 | [3] |
| Molecular Weight | 213.43 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(=O)NC1=CC=C(Cl)C=C1B(O)O | [3] |
| Predicted pKa | ~7.5 | [4] |
| Appearance | White to off-white solid (typical for arylboronic acids) | N/A |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol | N/A |
Synthesis and Purification
Representative Synthesis Protocol
The synthesis can be conceptualized as a three-step process starting from the commercially available 4-chloro-2-nitroaniline.
Caption: Representative synthesis workflow for this compound.
Step 1: Acetylation of 4-chloro-2-nitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-nitroaniline in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of sulfuric acid.
-
Slowly add acetic anhydride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product, N-(4-chloro-2-nitrophenyl)acetamide.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
To a solution of N-(4-chloro-2-nitrophenyl)acetamide in a suitable solvent like ethanol or acetic acid, add a reducing agent. Common methods include using iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
If using Fe/HCl, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the product, N-(2-amino-5-chlorophenyl)acetamide.
-
Filter the product, wash with water, and dry.
Step 3: Sandmeyer-type Borylation
-
Dissolve N-(2-amino-5-chlorophenyl)acetamide in a mixture of aqueous tetrafluoroboric acid (HBF4) and a suitable organic solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
After the addition is complete, stir the mixture at low temperature for a short period.
-
The diazonium salt is then hydrolyzed by adding water and gently warming the reaction mixture. This step replaces the diazonium group with a boronic acid moiety.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification
Arylboronic acids can be challenging to purify due to their tendency to form anhydrides (boroxines). Several methods can be employed for the purification of the crude product:
-
Recrystallization: This is a common method for purifying solid boronic acids. Suitable solvent systems include water, mixtures of ethyl acetate and hexanes, or benzene.[5][6]
-
Acid-Base Extraction: The acidic nature of the boronic acid allows for purification by dissolving the crude product in an aqueous base (e.g., NaOH) and washing with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified boronic acid, which is subsequently filtered and dried.[3]
-
Column Chromatography: Silica gel chromatography can be used, often with a solvent system containing a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent can be adjusted for optimal separation.[5]
-
Derivatization with Diethanolamine: A highly effective method involves the formation of a stable, crystalline diethanolamine adduct. The crude boronic acid is reacted with diethanolamine in a suitable solvent (e.g., ether), causing the adduct to precipitate. The crystalline adduct can be easily filtered and washed. The pure boronic acid is then liberated by treating the adduct with an acid.[6][7]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
Spectroscopic Characterization of (2-Acetamido-5-chlorophenyl)boronic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-Acetamido-5-chlorophenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are essential for its application in the synthesis of bioactive molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an acetamido group, a chloro substituent, and a boronic acid moiety on a phenyl ring leads to characteristic signals in its NMR, IR, and MS spectra. Understanding these spectral features is paramount for quality control and for elucidating the role of this compound in subsequent chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the acidic protons of the boronic acid and the amide N-H.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamido group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.1 | Singlet | - |
| Aromatic H | ~7.2 - 7.8 | Multiplet | See discussion below |
| NH | ~8.8 | Singlet (broad) | - |
| B(OH)₂ | Variable (broad) | Singlet (broad) | - |
Interpretation:
-
Aromatic Protons (7.2 - 7.8 ppm): The three protons on the phenyl ring will appear in the aromatic region. Their exact chemical shifts and splitting patterns are determined by the positions of the substituents. The proton ortho to the boronic acid and meta to the chloro and acetamido groups is expected to be the most downfield. The coupling constants between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling.[1][2]
-
Amide Proton (NH, ~8.8 ppm): The amide proton signal is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be concentration and solvent dependent.[3]
-
Methyl Protons (CH₃, ~2.1 ppm): The three protons of the methyl group in the acetamido moiety will appear as a sharp singlet in the upfield region of the spectrum.[3]
-
Boronic Acid Protons (B(OH)₂, variable): The two protons of the boronic acid hydroxyl groups are acidic and will readily exchange with deuterium in solvents like DMSO-d₆, leading to a broad, often low-intensity signal that can appear over a wide chemical shift range.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~24 |
| Aromatic C-Cl | ~134 |
| Aromatic C-B | ~130 (broad) |
| Other Aromatic C | ~120 - 140 |
| C=O | ~169 |
Interpretation:
-
Carbonyl Carbon (C=O, ~169 ppm): The carbon of the carbonyl group in the acetamido moiety is expected to appear significantly downfield.[4]
-
Aromatic Carbons (~120 - 140 ppm): The six carbons of the benzene ring will have distinct chemical shifts based on the attached substituents. The carbon attached to the chlorine atom (C-Cl) will be deshielded.[5] The carbon attached to the boronic acid group (C-B) will also be in this region and may appear as a broader signal due to the quadrupolar boron nucleus. The chemical shifts of the other aromatic carbons can be predicted using additive models based on the substituent effects.[6][7]
-
Methyl Carbon (CH₃, ~24 ppm): The methyl carbon of the acetamido group will resonate in the aliphatic region of the spectrum.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Predicted IR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (boronic acid) | 3500 - 3200 (broad) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (amide I) | ~1670 |
| N-H bend (amide II) | ~1550 |
| B-O stretch | 1380 - 1310 |
| C-Cl stretch | 800 - 600 |
Interpretation:
-
O-H and N-H Stretching Region (3500 - 3200 cm⁻¹): A broad absorption band is expected in this region due to the O-H stretching of the hydrogen-bonded boronic acid groups.[8] A sharper peak around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide should also be present.[9][10]
-
Carbonyl Stretching (Amide I, ~1670 cm⁻¹): A strong absorption band characteristic of the C=O stretching vibration of the amide group is a key feature of the spectrum.[11][12]
-
N-H Bending (Amide II, ~1550 cm⁻¹): This band arises from the in-plane bending of the N-H bond and is another characteristic feature of secondary amides.[9]
-
B-O Stretching (1380 - 1310 cm⁻¹): The stretching vibration of the boron-oxygen bonds in the boronic acid group gives rise to a strong absorption in this region.[13][14]
-
C-Cl Stretching (800 - 600 cm⁻¹): The presence of the chlorine substituent is indicated by an absorption band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Predicted MS Data (Electron Ionization - EI):
| m/z | Ion |
| 213/215 | [M]⁺˙ (Molecular Ion) |
| 171/173 | [M - C₂H₂O]⁺˙ |
| 153/155 | [M - C₂H₂O - H₂O]⁺˙ |
| 126/128 | [M - C₂H₂O - H₂O - HCN]⁺˙ |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
Molecular Ion ([M]⁺˙, m/z 213/215): The molecular ion peak is expected at m/z 213, with an isotopic peak at m/z 215 due to the presence of the ³⁷Cl isotope. The relative intensity of these peaks should be approximately 3:1, which is characteristic of a monochlorinated compound.[15]
-
Fragmentation Pattern: The fragmentation of this compound under EI conditions is likely to proceed through several pathways:
-
Loss of ketene (C₂H₂O): A common fragmentation for acetanilides is the loss of a ketene molecule from the acetamido group, resulting in an ion at m/z 171/173.
-
Subsequent loss of water: The resulting ion can then lose a molecule of water from the boronic acid group, leading to a fragment at m/z 153/155.
-
Further fragmentation: Additional fragmentation can occur, such as the loss of HCN from the aniline-like fragment.
-
Loss of the boronic acid and acetamido groups: Cleavage of the C-B and C-N bonds can lead to the formation of a chlorophenyl cation.
-
Formation of the phenyl cation: Loss of all substituents can result in the formation of the phenyl cation at m/z 77.[16]
-
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments.
Visualization of Molecular Structure and Spectroscopic Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]
- 4. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 5. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. IR Spectrum: Amides [quimicaorganica.org]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 15. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on (2-Acetamido-5-chlorophenyl)boronic acid: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Versatile Boronic Acid
(2-Acetamido-5-chlorophenyl)boronic acid, a seemingly unassuming molecule, has quietly carved a niche for itself in the landscape of medicinal chemistry and drug discovery. While its formal "discovery" isn't marked by a singular, celebrated event, its history is woven into the broader narrative of the exploration of substituted phenylboronic acids as potent enzyme inhibitors and versatile synthetic building blocks. This guide delves into the technical intricacies of this compound, from its structural rationale and synthesis to its burgeoning applications in oncology and infectious diseases.
Section 1: Molecular Architecture and Rationale for Design
The structure of this compound is a deliberate convergence of functionalities designed to interact with biological targets with high affinity and specificity.
The Boronic Acid Moiety: A Reversible Covalent Warhead
At the heart of the molecule lies the boronic acid group (-B(OH)₂). Boronic acids are Lewis acids, possessing a vacant p-orbital on the boron atom. This allows them to form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of many proteases and kinases. This reversible covalent inhibition mechanism offers a compelling balance between potent target engagement and the potential for reduced off-target effects compared to irreversible inhibitors.
The Phenyl Ring Scaffold: A Platform for Tailored Interactions
The phenyl ring serves as a rigid scaffold, positioning the substituents in a defined three-dimensional space to optimize interactions with the target protein. The specific substitution pattern is critical to its biological activity.
The Acetamido Group: A Key Interaction Point
The acetamido group at the 2-position plays a crucial role in the molecule's binding properties. It can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This dual capability allows for specific and strong interactions with amino acid residues in the binding pocket of target enzymes.
The Chloro Substituent: Modulating Physicochemical Properties
The chlorine atom at the 5-position influences the electronic properties of the phenyl ring and the overall lipophilicity of the molecule. As an electron-withdrawing group, it can impact the pKa of the boronic acid, affecting its ionization state at physiological pH. Furthermore, its lipophilic nature can enhance membrane permeability, a crucial factor for cellular activity.
| Substituent | Position | Electronic Effect | Impact on Reactivity and Binding |
| Acetamido | 2 | Electron-donating (resonance), Hydrogen-bonding | Facilitates specific interactions with target protein residues. |
| Chloro | 5 | Electron-withdrawing (inductive), Lipophilic | Modulates boronic acid pKa and enhances cell permeability. |
Section 2: Synthesis and Characterization
While a definitive first synthesis publication for this specific molecule remains elusive in broad searches, the synthetic routes to substituted acetamidophenylboronic acids are well-established in the chemical literature. A general and plausible synthetic pathway is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the borylation of a pre-functionalized aniline derivative.
Guide to the Safe Handling and Management of (2-Acetamido-5-chlorophenyl)boronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: (2-Acetamido-5-chlorophenyl)boronic acid is a specialized reagent utilized in synthetic chemistry, particularly in cross-coupling reactions for the development of complex molecules in pharmaceutical and materials science research. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental work.
This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is important to note that while specific toxicological data for this exact compound is not extensively published, the guidance herein is synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds, including various chloro-substituted phenylboronic acids and the general class of arylboronic acids.[1][2][3][4] This approach, grounded in chemical similarity, provides a robust framework for risk mitigation.
Section 1: Hazard Identification and Risk Assessment
The primary responsibility of a researcher is to conduct a thorough risk assessment before any new chemical is introduced into the laboratory workflow. Based on data from closely related chlorophenylboronic acids, this compound should be treated as a hazardous substance.[1][2][4]
The anticipated hazards are consistent with the boronic acid functional group and the chlorinated aromatic ring. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[1][4]
1.1 Globally Harmonized System (GHS) Classification
The following table summarizes the likely GHS classification, extrapolated from analogue data. Researchers must handle the compound as if it possesses these hazards until specific data becomes available.
| Hazard Class | Category | Hazard Statement | Source Analogue Data |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][5] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | [2][4][6] |
Causality Insight: Boronic acids can act as irritants because the boron atom can interact with biological nucleophiles, and the acidic nature of the compound can irritate mucous membranes and skin upon contact.[7][8] The fine, dusty nature of many solid boronic acids increases the risk of respiratory tract irritation if inhaled.[1][5]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the foundation of chemical safety. This is achieved through a combination of engineering controls and appropriate PPE.
2.1 Engineering Controls
-
Ventilation: All manipulations of solid this compound, including weighing and transferring, must be performed within a certified chemical fume hood.[1][4] This is critical to prevent the inhalation of fine particulates. The fume hood also provides a contained space in case of an accidental spill.
-
Safety Stations: A calibrated and tested safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[1][9] All personnel must be trained on their proper use.
2.2 Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used diligently. The selection of PPE should be based on a comprehensive risk assessment of the specific experimental procedure.
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling larger quantities or solutions.
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5]
-
Hand Protection: Chemical-resistant nitrile gloves are the recommended minimum.[8] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling solutions, consult the glove manufacturer's resistance chart. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10] Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill response, a NIOSH/MSHA-approved respirator with an appropriate particulate filter may be necessary.[1] Use must comply with the institution's respiratory protection program.
References
- 1. fishersci.com [fishersci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. flinnsci.com [flinnsci.com]
- 9. fishersci.com [fishersci.com]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-depth Technical Guide to the Solubility of (2-Acetamido-5-chlorophenyl)boronic acid
Abstract
(2-Acetamido-5-chlorophenyl)boronic acid is a key building block in synthetic chemistry, particularly valued in the development of novel pharmaceutical agents and advanced materials. A comprehensive understanding of its solubility characteristics is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing viable formulations. This technical guide provides a detailed examination of the factors governing the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document establishes a predictive framework based on the well-documented behavior of related phenylboronic acids. Furthermore, it presents robust, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.
Introduction: The Physicochemical Landscape
This compound is a multi-functional molecule whose solubility is dictated by the interplay of its distinct structural components: the polar boronic acid group, the hydrogen-bonding acetamido group, and the nonpolar chlorophenyl ring. This amphiphilic nature suggests a complex solubility profile across a range of solvents.
-
The Boronic Acid Moiety (-B(OH)₂): As a trivalent, sp²-hybridized boron center, this group is inherently Lewis acidic and polar, capable of forming strong hydrogen bonds with protic solvents.[1] A critical characteristic of boronic acids is their propensity for reversible dehydration to form cyclic anhydrides known as boroxines, which are significantly less polar and can complicate solubility measurements by existing in equilibrium with the monomeric acid form.[2][3] Furthermore, in aqueous solutions, the boronic acid can accept a hydroxide ion to form a tetrahedral boronate species, R-B(OH)₃⁻, which significantly increases water solubility at a higher pH.[1]
-
The Acetamido Group (-NHC(O)CH₃): This amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing favorably to solubility in polar protic and aprotic solvents.
-
The 5-chloro Phenyl Group: This aromatic ring provides a significant hydrophobic character, promoting solubility in non-polar organic solvents. The ortho- and para-positions of the substituents relative to the boronic acid group can also influence crystal packing and, consequently, the energy required to dissolve the solid, impacting overall solubility.[2]
This combination of functional groups predicts that this compound will exhibit its highest solubility in polar organic solvents, moderate solubility in solvents of intermediate polarity, and low solubility in non-polar hydrocarbons and neutral water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1072945-85-7 | [4][5] |
| Molecular Formula | C₈H₉BClNO₃ | [4] |
| Molecular Weight | 213.42 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CC(=O)NC1=CC=C(Cl)C=C1B(O)O | [4] |
Predictive Solubility Profile: Insights from Phenylboronic Acid Analogs
While specific quantitative data for the title compound is scarce, extensive studies on phenylboronic acid and its derivatives provide a reliable basis for predicting its behavior. Research has consistently shown that phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][6][7] The introduction of substituents, such as the acetamido and chloro groups, will modulate this baseline profile.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral pH), Methanol, Ethanol | Low to Moderate | The polar boronic acid and acetamido groups are countered by the hydrophobic chlorophenyl ring. Aqueous solubility is expected to increase significantly with pH.[1][8] |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High | Strong dipole-dipole interactions and hydrogen bond acceptance favor dissolution. Ketones are known to be excellent solvents for phenylboronic acids.[3][6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Offers a balance of polarity suitable for the amphiphilic nature of the molecule. Chloroform shows moderate solubility for the parent acid.[6][7] |
| Aromatic | Toluene, Xylene | Low | The molecule's polarity from the boronic acid and acetamido groups limits solubility in these non-polar solvents. |
| Aliphatic | Hexanes, Heptane, Methylcyclohexane | Very Low | Hydrocarbon solvents are unable to effectively solvate the polar functional groups. This property is useful for precipitation and purification.[3] |
Experimental Protocols for Solubility Determination
To obtain definitive, quantitative solubility data, rigorous experimental determination is essential. The following protocols represent two robust, industry-standard methodologies. The choice between them depends on the available equipment and the desired data type (i.e., temperature-dependent vs. isothermal).
Dynamic Method (Turbidimetric Analysis)
This synthetic method is highly effective for constructing solubility curves as a function of temperature. It relies on precisely identifying the temperature at which a solid-liquid mixture of known composition becomes a single, clear phase upon controlled heating.[2][3][9]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh (to 0.1 mg) the boronic acid and the chosen solvent into a sealed, stirred glass vessel to create a series of samples with known mole fractions (or g/mL).
-
Controlled Heating: Place the vessel in a programmable heating block or bath. Begin stirring vigorously and heat the biphasic mixture at a slow, constant rate (e.g., 0.1–0.5 °C/min) to ensure thermal equilibrium.[9]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This is best achieved by passing a laser beam through the sample and measuring the intensity of transmitted or scattered light with a photodetector or luminance probe.[2][6] Visual observation can be used but is less precise.
-
Equilibrium Point Determination: The solubility temperature is the point at which the last solid particles disappear, resulting in a sharp increase in light transmission (or decrease in turbidity). Record this temperature.
-
Data Compilation: Repeat steps 1-4 for various compositions to generate a dataset of solubility (mole fraction) versus temperature.
Causality: The dynamic method's strength lies in avoiding the kinetic barriers of dissolution and potential for supersaturation often encountered in isothermal methods. By slowly approaching the phase boundary from a two-phase system, it provides a thermodynamically accurate measurement of the equilibrium point.
Caption: Workflow for the dynamic solubility determination method.
Isothermal Shake-Flask Method
This is the "gold standard" equilibrium method for determining solubility at a specific, constant temperature. It requires a reliable analytical technique to quantify the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid boronic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that solid-liquid equilibrium has been reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure a particle-free sample, withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE), or centrifuge the vial and carefully pipette the supernatant.
-
Dilution & Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for chromatography). Quantify the concentration of the boronic acid using a validated analytical method, such as UHPLC-UV/MS (see Section 4).
-
Data Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Causality: This method ensures that the measured concentration represents the true thermodynamic equilibrium solubility at the specified temperature, provided sufficient time is allowed for the system to stabilize and the analytical quantification is accurate.
Caption: Workflow for the isothermal shake-flask solubility method.
Analytical Methods for Quantification
Accurate quantification is the cornerstone of the isothermal shake-flask method. The choice of technique depends on factors like required sensitivity, sample matrix complexity, and equipment availability.
Table 3: Comparison of Key Analytical Methods for Boronic Acid Quantification
| Method | Principle | Advantages | Disadvantages |
| UHPLC-UV/MS | Chromatographic separation followed by UV absorbance and/or mass-to-charge ratio detection. | High sensitivity (LOD ~0.1 µg) and selectivity; suitable for complex matrices; provides structural confirmation (MS).[10][11] | Requires more expensive equipment and expertise; method development can be complex to avoid boroxine formation.[10] |
| Colorimetric Assay (Curcumin) | Boric acid reacts with curcumin under acidic conditions to form a red-colored rosocyanin complex, measured by spectrophotometry. | Simple, inexpensive, and rapid; does not require sophisticated instrumentation.[12] | Lower sensitivity and selectivity compared to HPLC; measures total boron, not the specific molecule; potential for interference from other compounds. |
| ¹¹B-NMR Spectroscopy | Quantifies boron nuclei in different chemical environments. | Can distinguish between boronic acid and boroxine species. | Low sensitivity; requires specialized equipment and expertise; not ideal for trace-level quantification.[13] |
For most drug development applications, a validated UHPLC-UV or UHPLC-MS method is recommended due to its superior sensitivity, specificity, and reliability.[10][11]
Safety and Handling
Substituted phenylboronic acids are classified as hazardous chemicals. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related compounds are known to cause skin and serious eye irritation, may cause respiratory irritation, and are harmful if swallowed.[4][14][15][16]
Mandatory Precautions:
-
Handle only in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Conclusion
The solubility of this compound is governed by a sophisticated balance of polar, hydrogen-bonding, and hydrophobic interactions. While a definitive quantitative profile requires experimental determination, a robust predictive framework can be established from the behavior of simpler phenylboronic acid analogs. This guide provides both the theoretical foundation and the practical, validated protocols necessary for researchers to confidently and accurately characterize the solubility of this important chemical entity. The successful application of the dynamic or isothermal methods described herein will yield crucial data to accelerate research and development, from optimizing synthetic yields to designing effective drug delivery systems.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-ACETAMIDO-5-CHLOROPHENYLBORONIC ACID CAS#: 1072945-85-7 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. benchchem.com [benchchem.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
(2-Acetamido-5-chlorophenyl)boronic acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(2-Acetamido-5-chlorophenyl)boronic acid, with the CAS Number 1072-945-85-7, is a specialized boronic acid derivative that is increasingly finding application in the nuanced landscape of pharmaceutical research and development. Its unique substitution pattern, featuring both an acetamido and a chloro group on the phenyl ring, imparts distinct electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, technical specifications, and practical applications, with a focus on empowering researchers to effectively integrate this reagent into their discovery workflows.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers specializing in research and development compounds. These suppliers offer the product in various quantities, from milligrams to kilograms, to cater to both academic and industrial research needs. When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data, and the reliability of the supply chain.
Below is a comparative table of prominent suppliers offering this compound:
| Supplier | Purity | Form | Additional Notes |
| Fluorochem | 95% | Powder | Provides detailed safety data sheets. |
| Combi-Blocks | 96% | Powder | Also offers the pinacol ester derivative. |
| BLD Pharm | ≥95% | Powder | - |
| Benchchem | ≥96% | Powder | - |
| Apollo Scientific | ≥95% | Powder | - |
| Pharmaffiliates | Not specified | Pinacol Ester | Specializes in the pinacol ester form. |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from their chosen supplier prior to use. The CoA provides critical information regarding the purity, identity, and presence of any impurities, which can significantly impact the outcome of sensitive synthetic reactions.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.
Key Physicochemical Data:
-
Molecular Formula: C₈H₉BClNO₃
-
Molecular Weight: 213.43 g/mol
-
Appearance: Typically an off-white to white powder.
-
Storage: Should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often between 2-8°C.
Analytical Characterization:
The quality and purity of this compound are typically assessed using a combination of analytical techniques. Researchers should look for the following in a supplier's technical data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Synthesis and Manufacturing
While a detailed, proprietary synthesis protocol from a specific manufacturer is often not publicly available, the general synthesis of arylboronic acids is well-established in the scientific literature. A common approach involves the following key steps:
-
Grignard Reagent Formation: The synthesis typically begins with the formation of a Grignard reagent from a suitable halogenated precursor.
-
Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.
Figure 1. Generalized workflow for the synthesis of arylboronic acids.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This compound serves as a versatile building block for introducing the 2-acetamido-5-chlorophenyl moiety into a target molecule. This functional group can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The presence of the acetamido group can introduce hydrogen bonding capabilities, potentially enhancing binding affinity to a biological target. The chloro substituent can influence the lipophilicity and metabolic stability of the molecule.
Potential Applications Include:
-
Synthesis of Novel Heterocycles: As a key intermediate in the construction of complex heterocyclic scaffolds with potential biological activity.
-
Fragment-Based Drug Discovery (FBDD): The substituted phenyl ring can serve as a fragment for screening against various protein targets.
-
Lead Optimization: Used to systematically modify existing lead compounds to improve their efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
While specific, publicly available examples of the direct use of this compound in late-stage clinical candidates are limited, its structural motifs are present in a variety of patented compounds, indicating its relevance in early-stage discovery programs.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction using this compound. Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Figure 2. A typical workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound, like many chemical reagents, requires careful handling to ensure personal safety.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemists and researchers in drug discovery. Its unique substitution pattern offers opportunities for fine-tuning the properties of lead compounds. By carefully selecting suppliers, understanding the compound's physicochemical properties, and employing it in well-established synthetic methodologies such as the Suzuki-Miyaura coupling, researchers can effectively leverage this reagent to advance their research programs. As with any chemical reagent, a commitment to safety and proper handling is paramount.
Methodological & Application
The Strategic Application of (2-Acetamido-5-chlorophenyl)boronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
Introduction: Navigating the Nuances of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds. This guide provides an in-depth technical overview and detailed protocols for the application of a uniquely functionalized building block, (2-Acetamido-5-chlorophenyl)boronic acid , in the synthesis of complex biaryl structures. Such motifs are of paramount importance in the fields of medicinal chemistry and materials science, often forming the core of pharmacologically active compounds and advanced materials.
The strategic placement of an acetamido group at the ortho position and a chloro group at the para position of the phenylboronic acid introduces both steric and electronic complexities that necessitate a carefully considered approach to reaction optimization. This document will dissect the mechanistic underpinnings of the Suzuki-Miyaura coupling, elucidate the influence of these substituents, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to successfully employ this versatile reagent.
Understanding the Reagent: this compound
The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the interplay of its substituents. The ortho-acetamido group presents significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. However, this group can also participate in hydrogen bonding or act as a directing group, influencing the reaction's regioselectivity and efficiency. The para-chloro group, being electron-withdrawing, can modulate the electronic properties of the aromatic ring, affecting both the oxidative addition and reductive elimination steps.
| Property | Value | Source |
| CAS Number | 1072945-85-7 | Chemical Abstracts Service |
| Molecular Formula | C8H9BClNO3 | N/A |
| Molecular Weight | 213.43 g/mol | N/A |
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to troubleshooting and optimizing reactions involving sterically demanding substrates like this compound. The generally accepted mechanism proceeds through a sequence of three key steps involving a palladium catalyst.[1][2]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting, especially with sterically hindered boronic acids, and is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Strategic Considerations for Protocol Development
The success of a Suzuki-Miyaura coupling reaction with this compound hinges on the judicious selection of the catalyst, base, and solvent system to overcome the steric and electronic challenges posed by the substrate.
Catalyst and Ligand Selection
For sterically hindered boronic acids, palladium catalysts bearing bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps.
-
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are highly recommended due to their proven efficacy in coupling sterically demanding substrates.
-
N-heterocyclic carbene (NHC) ligands can also be highly effective, offering enhanced stability and activity.
-
Traditional phosphine ligands like triphenylphosphine (PPh3) may be sufficient for less demanding coupling partners but can be less effective with hindered substrates.
The Critical Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic bases are commonly employed. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are effective choices, with the latter often being more potent. Potassium phosphate (K3PO4) is also a widely used and effective base.
-
Organic bases , such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are generally less effective for activating boronic acids in Suzuki-Miyaura couplings.
Solvent Systems for Optimal Performance
The choice of solvent influences the solubility of the reactants and catalyst, as well as the overall reaction kinetics.
-
Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.
-
Aromatic hydrocarbons such as toluene can also be effective, particularly at higher temperatures.
-
Aqueous solvent mixtures are common, as water can aid in the dissolution of the base and facilitate the activation of the boronic acid.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary depending on the specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and can be adapted for various aryl halides.
Caption: Figure 2. General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Degas the solution by bubbling a gentle stream of inert gas through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Optimized Protocol for Challenging Couplings
For less reactive aryl halides (e.g., aryl chlorides) or when the general protocol yields suboptimal results, the following optimized conditions can be employed.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-3 mol%)
-
Base (e.g., K3PO4, 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), and the palladium pre-catalyst (0.02 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the vial and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Follow the work-up and purification procedure as described in the general protocol.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted boronic acids with various aryl halides, providing a reference for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | >90 |
| 2-Chlorotoluene | Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 | Dioxane | 110 | 18 | ~85 |
| 3-Iodopyridine | Pd(PPh3)4 (5) | - | K2CO3 | Dioxane/H2O | 90 | 8 | >95 |
| 4-Trifluoromethylphenyl bromide | Pd(dppf)Cl2 (3) | - | Cs2CO3 | DMF/H2O | 100 | 16 | ~90 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of highly functionalized biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. While the ortho-acetamido group introduces steric challenges, these can be effectively overcome through the rational selection of modern palladium catalysts, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to harness the full potential of this reagent in their synthetic endeavors, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science. Further exploration into the development of even more active and robust catalyst systems will continue to expand the scope and utility of such sterically and electronically complex building blocks.
References
The Strategic Application of (2-Acetamido-5-chlorophenyl)boronic Acid in Contemporary Medicinal Chemistry
Introduction: Unlocking the Potential of a Versatile Building Block
(2-Acetamido-5-chlorophenyl)boronic acid has emerged as a pivotal reagent in medicinal chemistry, valued for its unique structural and electronic properties that make it an ideal building block for the synthesis of complex, biologically active molecules. The presence of the boronic acid moiety facilitates versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Concurrently, the acetamido and chloro substituents on the phenyl ring provide opportunities for fine-tuning pharmacokinetic and pharmacodynamic properties. The ortho-acetamido group can participate in intramolecular hydrogen bonding, influencing conformation and target engagement, while the chloro group at the 5-position enhances lipophilicity, which can improve membrane permeability. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its utility in the synthesis of compounds with therapeutic potential.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl scaffolds that are prevalent in a wide range of pharmaceuticals. This compound is an excellent coupling partner in these reactions, allowing for the introduction of its substituted phenyl ring into a variety of heterocyclic and aromatic systems.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, base, and solvent system. The ortho-acetamido group of this compound can influence the reaction through steric hindrance and electronic effects, necessitating carefully optimized conditions.
-
Catalyst Selection: A palladium catalyst is central to the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings due to its stability and effectiveness with a broad range of substrates. The phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium phosphate (K₃PO₄) is often effective. It is strong enough to promote the formation of the boronate species without causing significant decomposition of sensitive functional groups.
-
Solvent System: The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. A mixture of an organic solvent, such as 1,4-dioxane, and water is frequently employed. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol: Synthesis of N-(4-chloro-2'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)acetamide via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl compound through the coupling of this compound with a suitable bromopyridine derivative. The reaction conditions are adapted from established procedures for similar substrates.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 2-Bromo-5-aminopyridine | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | - | - |
| Anhydrous Sodium Sulfate | - | - |
Step-by-Step Methodology
Part 1: Acetylation of 2-Bromo-5-aminopyridine
-
To a solution of 2-bromo-5-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(6-bromopyridin-3-yl)acetamide, which can be used in the next step without further purification.
Part 2: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(6-bromopyridin-3-yl)acetamide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the bromo-pyridine).
-
Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-chloro-2'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)acetamide.
Characterization of the Final Product
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Prospective Applications in the Synthesis of Kinase and PARP Inhibitors
The biaryl scaffold synthesized using this compound is a privileged structure in the design of various enzyme inhibitors, including those targeting kinases and Poly(ADP-ribose) polymerase (PARP).[3][4]
Kinase Inhibitors
Many kinase inhibitors feature a substituted biaryl core that interacts with the ATP-binding site of the enzyme.[5] The N-(4-chloro-2'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)acetamide synthesized in the protocol above contains key structural motifs found in known kinase inhibitors. The pyridyl-phenyl core can act as a hinge-binding motif, while the substituted phenyl ring can extend into other pockets of the active site, providing opportunities for enhancing potency and selectivity.[6] Further functionalization of the acetamido group or the pyridine ring could lead to the development of novel and potent kinase inhibitors for cancer therapy.[7][8][9]
PARP Inhibitors
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The core structures of many approved PARP inhibitors, such as Olaparib and Rucaparib, contain complex heterocyclic systems. The biaryl scaffold derived from this compound can serve as a versatile intermediate for the elaboration into more complex structures that mimic the pharmacophore of known PARP inhibitors. Further synthetic modifications could introduce the necessary functional groups to achieve potent and selective PARP inhibition.[1][10]
Biological Activity of Derived Compounds
Biaryl compounds synthesized from this compound are expected to exhibit a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Potential
The introduction of the substituted biaryl motif can lead to compounds with significant antibacterial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains.[11] The biaryl structures can interfere with bacterial cellular processes, and the specific substitution pattern on the aromatic rings plays a crucial role in determining the spectrum and potency of antimicrobial action.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Pseudomonas aeruginosa | 0.29 - 2.34 µM | [11] |
| Acinetobacter baumannii | 0.25 - 0.50 µM | [11] |
Anticancer and Enzyme Inhibition
As previously mentioned, derivatives of this compound have been shown to inhibit key enzymes involved in cancer progression. The biaryl products from Suzuki-Miyaura coupling can be further evaluated for their inhibitory activity against a panel of kinases and other relevant cancer targets. The structural features of the boronic acid starting material, such as the ortho-acetamido group for potential hydrogen bonding and the para-chloro group for increased lipophilicity, can contribute to enhanced binding affinity and cellular activity of the final compounds.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient route to complex biaryl scaffolds. These scaffolds are central to the design and synthesis of novel therapeutic agents, including potent and selective kinase and PARP inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery to fully leverage the potential of this important reagent in the development of next-generation medicines. Further exploration of the structure-activity relationships of compounds derived from this boronic acid will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.
References
- 1. onclive.com [onclive.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soci.org [soci.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Application of (2-Acetamido-5-chlorophenyl)boronic Acid in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unlocking Complex Architectures with a Versatile Building Block
In the landscape of contemporary organic synthesis, the quest for efficient and modular methods to construct complex molecular frameworks is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their stability, functional group tolerance, and remarkable utility in palladium-catalyzed cross-coupling reactions. Among these, (2-Acetamido-5-chlorophenyl)boronic acid has garnered significant attention as a sophisticated building block for the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. Its unique substitution pattern—featuring an ortho-acetamido group and a para-chloro substituent—imparts distinct reactivity and structural characteristics that can be strategically exploited to forge challenging carbon-carbon bonds.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and experimental protocols involving this compound. We will delve into the mechanistic nuances of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and explore its pivotal role in the synthesis of innovative therapeutics, such as PARP inhibitors.
Molecular Architecture and its Influence on Reactivity
The chemical behavior of this compound is intrinsically linked to its structural features. The interplay between the boronic acid moiety, the ortho-acetamido group, and the para-chloro substituent governs its reactivity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1072945-85-7 |
| Molecular Formula | C₈H₉BClNO₃ |
| Molecular Weight | 213.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, decomposition may occur |
The ortho-acetamido group is not merely a passive substituent. It can play a crucial role in the reactivity of the boronic acid through a directing effect. In certain palladium-catalyzed reactions, the amide functionality can coordinate to the metal center, influencing the regioselectivity and efficiency of the coupling process. This intramolecular assistance can facilitate the catalytic cycle, sometimes allowing for milder reaction conditions compared to sterically unencumbered or electronically dissimilar boronic acids.
The para-chloro substituent provides an additional synthetic handle. While the C-Cl bond is generally less reactive than C-Br or C-I bonds in palladium-catalyzed cross-coupling, its presence allows for sequential or orthogonal functionalization of the resulting biaryl products. This feature is particularly valuable in the construction of complex molecules requiring multiple, selective bond formations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The quintessential application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Ar'-B(OH)₂ + Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_biaryl [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation [label="Ar'-B(OH)₂\nBase"]; Transmetalation -> PdII_biaryl; PdII_biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } . Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide (Ar-X) to a Pd(0) species. The subsequent and often rate-determining step is transmetalation, where the organic moiety from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the resulting diorganopalladium(II) complex affords the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.
Application Note 1: Synthesis of a Key Precursor for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several approved PARP inhibitors, such as Niraparib, feature a complex biaryl core. This compound serves as a crucial building block in the synthesis of these important pharmaceuticals. The following protocol outlines a representative Suzuki-Miyaura coupling to generate a key intermediate.
Protocol 1: Synthesis of Methyl 2'-Acetamido-4'-chloro-[1,1'-biphenyl]-4-carboxylate
This protocol describes the coupling of this compound with methyl 4-bromobenzoate.
Materials:
-
This compound (1.0 equiv)
-
Methyl 4-bromobenzoate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Triphenylphosphine (PPh₃; 0.04 equiv)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, methyl 4-bromobenzoate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2'-acetamido-4'-chloro-[1,1'-biphenyl]-4-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings. PPh₃ serves as a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation. Its solubility in the aqueous phase of the solvent system is beneficial.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Application Note 2: Synthesis of a Cyanobiphenyl Intermediate
Cyanobiphenyls are important structural motifs in medicinal chemistry and materials science. The following protocol details the synthesis of 2'-acetamido-4'-chloro-[1,1'-biphenyl]-4-carbonitrile.
Protocol 2: Synthesis of 2'-Acetamido-4'-chloro-[1,1'-biphenyl]-4-carbonitrile
This protocol outlines the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.03 equiv)
-
Sodium carbonate (Na₂CO₃; 2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound, 4-bromobenzonitrile, and sodium carbonate in a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-18 hours).
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a pre-catalyst that provides the active Pd(0) species in situ. It is a reliable choice for a wide range of Suzuki-Miyaura couplings.
-
Base: Sodium carbonate is another common and effective base for this transformation.
-
Solvent System: The toluene/ethanol/water system provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface of the immiscible phases.
Troubleshooting and Optimization
While the Suzuki-Miyaura coupling is a robust reaction, challenges such as low yields, incomplete conversion, or the formation of byproducts can arise.
Table 2: Common Issues and Potential Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield/No Reaction | - Inactive catalyst- Ineffective base- Poor solvent choice- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Try alternative solvent systems (e.g., DMF/water, THF/water).- Increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a more active catalyst system or a stronger base. |
| Protodeboronation | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and a minimal amount of water.- Monitor the reaction closely and stop it once the starting material is consumed. |
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Low Yield or\nIncomplete Reaction", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity\nand Activity", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeBase [label="Screen Different Bases\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCatalyst [label="Change Ligand or\nPre-catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeSolvent [label="Vary Solvent System\nand Water Content", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Adjust Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> OptimizeBase; OptimizeBase -> OptimizeCatalyst; OptimizeCatalyst -> OptimizeSolvent; OptimizeSolvent -> OptimizeTemp; OptimizeTemp -> Success [style=dashed]; OptimizeBase -> Success [style=dashed]; OptimizeCatalyst -> Success [style=dashed]; OptimizeSolvent -> Success [style=dashed]; } . Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation. In case of contact, wash thoroughly with soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features enable the efficient construction of complex biaryl scaffolds that are central to the development of modern pharmaceuticals. By understanding the mechanistic principles of its reactivity and adhering to well-defined experimental protocols, researchers can effectively leverage this reagent to advance their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field, facilitating the successful application of this important synthetic tool.
References
Application Note: Derivatization of (2-Acetamido-5-chlorophenyl)boronic acid for Advanced Therapeutic and Diagnostic Applications
Abstract: This document provides a comprehensive technical guide on the strategic derivatization of (2-Acetamido-5-chlorophenyl)boronic acid, a highly versatile building block in modern medicinal chemistry and chemical biology. We delve into the core principles and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura C-C coupling, Chan-Lam C-N/C-O coupling, and boronate ester formation. The rationale behind each derivatization strategy is explored in the context of specific applications, with a focus on the synthesis of scaffolds for enzyme inhibitors (e.g., PARP inhibitors) and the development of stable intermediates for multi-step synthesis and diagnostics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this substituted phenylboronic acid.
Introduction: The Strategic Value of this compound
This compound has emerged as a valuable starting material due to its unique combination of structural features. The molecule incorporates three key functionalities that can be exploited for diverse synthetic outcomes:
-
The Boronic Acid Moiety (-B(OH)₂): As a Lewis acid, this group is the primary hub for derivatization, participating in a wide array of transition metal-catalyzed cross-coupling reactions.[1][2] It is also capable of forming reversible covalent bonds with diols, a property leveraged in sensing and as a pharmacophore for certain enzyme classes.[3]
-
The Ortho-Acetamido Group (-NHCOCH₃): This group exerts a significant electronic and steric influence. Through resonance, it acts as an electron-donating group, modulating the reactivity of the boronic acid.[4] It can also participate in intramolecular hydrogen bonding, which can stabilize the molecule and influence its conformation.[4]
-
The Para-Chloro Substituent (-Cl): The chloro group is a classic electron-withdrawing group via induction, which increases the electrophilicity of the boron center.[4] It also provides a metabolic blocking site and can be a key interaction point in a protein-ligand binding pocket.
This specific arrangement of substituents makes the compound an ideal scaffold for building complex molecules, particularly in the pursuit of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) and proteasome inhibitors, where boronic acids have proven to be highly effective pharmacophores.[1][5][6]
Physicochemical Profile
| Property | Value |
| CAS Number | 1072945-85-7[7][8][9] |
| Molecular Formula | C₈H₉BClNO₃[7] |
| Molecular Weight | 213.42 g/mol [7] |
| Appearance | Off-white to white solid |
| Key Reactivity | Lewis Acid, Cross-Coupling Partner[2] |
graph "molecule_structure" { graph [rankdir="LR", splines=false, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Phenyl ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Substituents B [label="B(OH)₂"]; N [label="NHC(=O)CH₃"]; Cl [label="Cl"]; // Layout {rank=same; C1; C2; C3; C4; C5; C6;} C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Attach substituents C1 -- B; C2 -- N; C5 -- Cl;
}
Caption: Structure of this compound.
Derivatization for C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and vinyl-aryl structures, which are privileged scaffolds in numerous approved drugs.[10][11] This palladium-catalyzed reaction couples the boronic acid with an organohalide or triflate.
Application Focus: Synthesis of Biaryl Scaffolds for PARP Inhibitors Many potent PARP inhibitors feature a biaryl core that mimics the nicotinamide ribose moiety of the natural NAD+ substrate, allowing them to bind effectively in the enzyme's active site.[1][12] Derivatizing this compound via Suzuki coupling provides a direct route to these critical pharmacophores.
Causality and Experimental Choice: The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][13] The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[13] The use of a phosphine ligand (e.g., from Pd(dppf)Cl₂) stabilizes the palladium catalyst and promotes the key steps of the cycle. The reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2.1: Synthesis of N-(4-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetamide
Materials:
-
This compound (1.0 eq)
-
1-Bromo-2-(trifluoromethyl)benzene (1.1 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 1-bromo-2-(trifluoromethyl)benzene, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Derivatization for C-Heteroatom Bond Formation: The Chan-Lam Coupling
The Chan-Lam coupling provides an invaluable method for forming aryl-nitrogen and aryl-oxygen bonds.[14] It is complementary to the more common Buchwald-Hartwig amination, offering milder reaction conditions—often at room temperature and open to the air—using a copper catalyst instead of palladium.[15][16]
Application Focus: Synthesis of Aryl Ethers and Aryl Amines The resulting C-N and C-O linked structures are ubiquitous in pharmaceuticals and agrochemicals.[5] This derivatization allows for the rapid diversification of the this compound core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs, such as those targeting VCP/p97.[17]
Causality and Experimental Choice: The Chan-Lam reaction is believed to proceed through a Cu(II) or Cu(III) intermediate.[14] The boronic acid, amine/alcohol, and copper catalyst form a complex. An oxidative step, often facilitated by atmospheric oxygen, leads to a high-valent copper species which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species, which is re-oxidized to Cu(II) to continue the cycle.[15][18] The use of a base like pyridine can act as both a ligand to stabilize the copper catalyst and to facilitate the reaction.[14] Molecular sieves are often added to remove water, which can lead to undesired hydrolysis of the boronic acid (protodeboronation).[18]
Caption: Simplified schematic of Chan-Lam C-N bond formation.
Protocol 3.1: Synthesis of N-(4-Chloro-2-(morpholino)phenyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Copper(II) Acetate (Cu(OAc)₂, 1.2 eq)
-
Pyridine (2.0 eq)
-
4 Å Molecular Sieves, activated
-
Dichloromethane (DCM), anhydrous
-
Beaker or vial, magnetic stir bar
Procedure:
-
To an open-air beaker or vial containing a magnetic stir bar, add this compound, Copper(II) Acetate, and activated 4 Å molecular sieves.
-
Add anhydrous DCM to achieve a substrate concentration of approximately 0.2 M.
-
Add morpholine, followed by pyridine, to the stirring suspension.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The mixture will typically turn from blue to green.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of EDTA to remove any remaining copper salts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate or DCM/methanol gradient).
-
Validation: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Derivatization for Stability and Analysis: Boronate Ester Formation
While the free boronic acid is highly reactive, this can also lead to instability, such as dehydration to form boroxines or decomposition via protodeboronation. Converting the boronic acid to a boronate ester, typically with a diol like pinacol or N-methyliminodiacetic acid (MIDA), is a common and effective strategy to enhance stability, improve solubility, and purify the compound.[19][20]
Application Focus:
-
Stable Intermediates for Multi-Step Synthesis: Pinacol boronate esters are significantly more stable to chromatography and storage than their free boronic acid counterparts.[21] MIDA boronates are exceptionally stable and can be carried through multiple reaction steps, with the free boronic acid being regenerated only when needed under mild basic conditions.[19]
-
Enhanced Mass Spectrometric Analysis: Derivatizing compounds containing diol functionalities (e.g., saccharides, catechols) with a boronic acid, or vice-versa, can dramatically improve their ionization efficiency and sensitivity in mass spectrometry.[22][23][24]
Protocol 4.1: Synthesis of 2-(2-Acetamido-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in toluene or THF.
-
Add anhydrous MgSO₄ to act as a dehydrating agent to drive the esterification equilibrium.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC, observing the disappearance of the more polar boronic acid spot.
-
Filter the mixture to remove the MgSO₄ and any other solids.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting pinacol boronate ester is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Validation: Confirm the formation of the ester by ¹H NMR (observing the characteristic singlet for the 12 methyl protons of the pinacol group at ~1.3 ppm) and by the absence of the broad -OH signals of the boronic acid.
Data Summary: Boronic Acid vs. Boronate Esters
| Feature | Free Boronic Acid | Pinacol Boronate Ester | MIDA Boronate Ester |
| Stability | Moderate; can form boroxines | Good; stable to chromatography | Excellent; stable to harsh conditions |
| Handling | Can be hygroscopic | Crystalline solid, easy to handle | Crystalline solid, easy to handle |
| Solubility | Variable; often soluble in polar solvents | Soluble in most organic solvents | Soluble in polar organic solvents |
| Reactivity | High in cross-coupling | High in cross-coupling | Unreactive; requires deprotection |
| Deprotection | N/A | Hydrolyzes under aqueous basic/acidic conditions | Mild aqueous base (e.g., NaHCO₃) |
| Primary Use | Direct use in coupling reactions[25] | Stable intermediate for synthesis[20][21] | Orthogonal protecting group[19] |
Conclusion and Future Outlook
This compound is a powerful and adaptable chemical tool. The derivatization strategies outlined in this guide—Suzuki-Miyaura coupling for C-C bonds, Chan-Lam coupling for C-heteroatom bonds, and boronate esterification for stability and protection—provide a robust toolkit for chemists in drug discovery and materials science. By understanding the causality behind the protocols, researchers can rationally design and execute syntheses to generate novel molecules with tailored properties. The continued application of this building block is expected to contribute significantly to the development of new enzyme inhibitors, molecular probes, and other high-value chemical entities.
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-ACETAMIDO-5-CHLOROPHENYLBORONIC ACID CAS#: 1072945-85-7 [amp.chemicalbook.com]
- 9. This compound - CAS:1072945-85-7 - 重庆助研佳科技有限公司 [zyjkj.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Strategies for Monitoring Suzuki-Miyaura Cross-Coupling Reactions of (2-Acetamido-5-chlorophenyl)boronic acid
Introduction: The Significance of (2-Acetamido-5-chlorophenyl)boronic acid in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery and development. Its substituted phenyl ring makes it a valuable precursor for synthesizing complex biaryl structures, which are common motifs in pharmacologically active compounds. The acetamido group provides a hydrogen bond donor, while the chloro substituent offers a point for further functionalization or can influence the electronic properties of the molecule. The boronic acid moiety itself is the workhorse of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1]
Given its importance, the ability to accurately monitor reactions involving this boronic acid is paramount for process optimization, yield maximization, and impurity profiling. This application note provides a comprehensive guide to various analytical techniques for real-time and offline monitoring of reactions with this compound, with a focus on the Suzuki-Miyaura coupling. We will delve into the causality behind experimental choices and present detailed, field-proven protocols.
The Critical Challenge: Protodeboronation
A significant side reaction that can compromise the efficiency of Suzuki-Miyaura couplings is the protodeboronation of the arylboronic acid.[2] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively converting the boronic acid back to an arene and reducing the yield of the desired coupled product. Protodeboronation can be promoted by factors such as high temperatures, the presence of water, and basic or acidic conditions.[2] Therefore, any analytical strategy must be capable of not only tracking the consumption of the starting materials and the formation of the product but also quantifying the extent of this critical side reaction.
Offline Monitoring Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For reactions involving this compound, a reverse-phase HPLC (RP-HPLC) method is generally most effective.
Causality of Method Design:
The choice of a C18 stationary phase is based on the hydrophobic nature of the aryl rings in the starting materials and the biaryl product. The acetamido and chloro substituents add to the overall nonpolar character. A gradient elution with acetonitrile and water allows for the effective separation of components with varying polarities, from the more polar boronic acid to the less polar coupled product. The addition of a small amount of acid, such as formic or trifluoroacetic acid, to the mobile phase helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to sharper peaks and more reproducible retention times.[3]
Protocol 1: RP-HPLC Monitoring of a Suzuki-Miyaura Reaction
Objective: To quantify the consumption of this compound, the aryl halide, the formation of the coupled product, and the protodeboronation byproduct.
Instrumentation and Consumables:
-
HPLC system with a UV detector (PDA or variable wavelength)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
Procedure:
-
Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the sample diluent. This arrests the reaction and prepares the sample for analysis. It is crucial to ensure all components are soluble in the diluent.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by UV scans of the reactants and product)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 90 17.0 90 17.1 20 | 20.0 | 20 |
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, product, and protodeboronation byproduct based on their retention times (determined by injecting standards of each compound). Quantify the concentration of each species by integrating the peak areas and using a pre-established calibration curve or by calculating the area percent.
In-situ Monitoring Techniques: A Real-Time Window into the Reaction
In-situ monitoring provides continuous data on the reaction progress without the need for manual sampling, offering a more detailed kinetic profile and insights into transient intermediates.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data.[5] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Causality of Signal Selection:
The aromatic protons of this compound and its coupling partner will have distinct chemical shifts and coupling patterns. Upon formation of the biaryl product, new signals will appear in the aromatic region, and the signals of the starting materials will decrease in intensity. The acetamido methyl protons can also serve as a useful, often singlet, reporter signal. Monitoring the integral of these characteristic peaks over time provides a direct measure of the reaction kinetics.[6]
Protocol 2: In-situ ¹H NMR Monitoring
Objective: To continuously monitor the conversion of starting materials to the product in real-time.
Instrumentation and Consumables:
-
NMR spectrometer (a benchtop NMR can be suitable for this purpose)[5]
-
NMR tubes compatible with the reaction solvent and temperature
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, THF-d₈)
Procedure:
-
Reaction Setup: Prepare the reaction mixture directly in an NMR tube, including the this compound, aryl halide, catalyst, base, and deuterated solvent.
-
Acquisition Setup:
-
Lock the spectrometer on the deuterated solvent signal.
-
Shim the sample to achieve good resolution.
-
Set up a series of ¹H NMR acquisitions at regular time intervals (e.g., every 5-10 minutes). The number of scans per spectrum will depend on the concentration of the reactants and the sensitivity of the spectrometer.
-
-
Initiation and Monitoring: Initiate the reaction (e.g., by placing the NMR tube in a pre-heated spectrometer probe) and begin the automated acquisition sequence.
-
Data Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic, well-resolved peaks for the starting materials and the product.
-
Integrate these peaks in each spectrum.
-
Plot the normalized integral values versus time to obtain a kinetic profile of the reaction.
-
Vibrational Spectroscopy: FTIR and Raman
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that monitor changes in molecular vibrations, providing real-time information about the disappearance of reactant functional groups and the appearance of product functional groups.[7]
Causality of Spectral Region Selection:
-
FTIR: Attenuated Total Reflectance (ATR) FTIR is well-suited for monitoring reactions in solution. Key vibrational bands to monitor include the B-O stretching of the boronic acid (around 1350 cm⁻¹), the C=O stretching of the acetamido group (around 1660 cm⁻¹), and changes in the aromatic C-H and C=C stretching regions upon formation of the biaryl product.
-
Raman: Raman spectroscopy is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer.[8] It is also sensitive to changes in the carbon skeleton. Key bands to monitor would be the symmetric stretching of the aromatic rings and the C-Cl stretch.
Protocol 3: In-situ ATR-FTIR Monitoring
Objective: To track the functional group changes during the reaction in real-time.
Instrumentation:
-
FTIR spectrometer equipped with a diamond ATR immersion probe.
-
Reaction vessel designed to accommodate the ATR probe.
Procedure:
-
Background Spectrum: Record a background spectrum of the reaction solvent at the reaction temperature.
-
Reaction Setup: Assemble the reaction in the vessel with the ATR probe immersed in the solution.
-
Data Acquisition: Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis:
-
Subtract the solvent background from each spectrum.
-
Identify and track the absorbance of characteristic peaks for the reactants and products. For example, monitor the decrease in the B-O stretch of the boronic acid and the increase in a new peak corresponding to the biaryl product.
-
Plot the peak absorbance or area versus time to generate a reaction profile.
-
Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for analyzing the more volatile protodeboronation byproduct, GC-MS can be a valuable tool. However, boronic acids themselves are generally not volatile enough for direct GC analysis and often require derivatization.[9]
Causality of Derivatization:
Derivatization converts the polar -B(OH)₂ group into a less polar, more volatile ester or other derivative.[9] This allows the compound to be vaporized in the GC inlet without decomposition and to travel through the chromatographic column.
Protocol 4: GC-MS Analysis of Protodeboronation Byproduct
Objective: To quantify the formation of the 2-acetamido-5-chlorobenzene byproduct.
Instrumentation and Consumables:
-
GC-MS system
-
Appropriate capillary column (e.g., DB-5ms)
-
Derivatizing agent (if analyzing the boronic acid itself, e.g., a diol to form a boronate ester)
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Workup: At a given time point, take a reaction aliquot and perform a liquid-liquid extraction to separate the organic components into a suitable solvent like ethyl acetate.
-
Derivatization (if necessary): If analyzing the boronic acid, add the derivatizing agent and heat as required to form the volatile derivative.
-
GC-MS Analysis: Inject the sample into the GC-MS.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
MS Detection: Scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and specificity.
-
-
Data Analysis: Identify the protodeboronation byproduct by its retention time and mass spectrum. Quantify using an internal standard.
Comparative Summary of Analytical Techniques
| Technique | Mode | Throughput | Quantitative Capability | Structural Information | Key Considerations |
| HPLC | Offline | Medium | Excellent | Low (retention time) | Requires sampling and quenching; good for complex mixtures. |
| NMR | In-situ | Low | Excellent | High | Requires deuterated solvents; provides detailed kinetic and structural data. |
| FTIR | In-situ | High | Good (with calibration) | Medium (functional groups) | Real-time monitoring; sensitive to changes in polarity. |
| Raman | In-situ | High | Good (with calibration) | Medium (functional groups) | Excellent for aqueous media; complementary to FTIR. |
| GC-MS | Offline | Medium | Excellent | High (mass spectrum) | May require derivatization for boronic acids; good for volatile byproducts. |
Visualizing the Workflow
Experimental Workflow for Reaction Monitoring
References
- 1. mdpi.com [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. azom.com [azom.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Acetamido-5-chlorophenyl)boronic Acid Reactions
Welcome to the technical support center for (2-Acetamido-5-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the success and yield of your experiments.
Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex biaryl structures, which are common motifs in pharmaceuticals. However, the presence of the ortho-acetamido group introduces specific steric and electronic effects that can influence reactivity and lead to undesired side reactions. Understanding these nuances is key to achieving high yields and product purity. The ortho-acetamido group can potentially chelate to the palladium catalyst, influencing the catalytic cycle. Furthermore, like many boronic acids, it is susceptible to degradation pathways such as protodeboronation.[1][2]
Diagram 1: Structure of this compound
Caption: Chemical structure of this compound.
Troubleshooting Guide: Low Yield & Reaction Failures
Low or no yield is one of the most common issues encountered in Suzuki-Miyaura couplings. This guide provides a systematic approach to diagnosing and resolving these problems.
Q1: My reaction shows low to no conversion of starting materials. Where should I start troubleshooting?
When a Suzuki-Miyaura reaction fails, a systematic evaluation of the reaction components and conditions is essential.[3]
Initial Checks:
-
Inert Atmosphere: The Palladium(0) active species is sensitive to oxygen.[3] Ensure that the reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[4][5]
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species.[4][6] Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Reagent Purity: Verify the purity of your this compound, aryl halide, and base. Impurities can poison the catalyst or lead to side reactions.
Logical Troubleshooting Workflow:
The following diagram illustrates a step-by-step process for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield Suzuki-Miyaura Reactions
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Q2: I'm observing significant decomposition of my this compound. What is the likely cause and how can I prevent it?
The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][7] This is often exacerbated by harsh basic conditions and elevated temperatures.[4]
Causes and Mitigation Strategies:
| Cause | Explanation | Recommended Solution |
| Harsh Basic Conditions | Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[1][4] | Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4][8] |
| Elevated Temperatures | Higher reaction temperatures can increase the rate of decomposition.[4] | Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. This may require screening different temperatures (e.g., 60°C, 80°C, 100°C). |
| Presence of Water | While a small amount of water can be beneficial for some Suzuki couplings, excess water can promote protodeboronation.[1][4] | For sensitive substrates, consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[4] Alternatively, using a biphasic solvent system (e.g., Toluene/Water) can sometimes be effective.[5] |
| Boronic Acid Stability | The inherent stability of the boronic acid can be a factor. | Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to protodeboronation.[4][7] |
Experimental Protocol: Conversion to a Pinacol Ester
For substrates prone to decomposition, converting the boronic acid to its corresponding pinacol ester can significantly improve stability.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as THF or toluene.
-
Drying: Add a drying agent (e.g., anhydrous MgSO₄) and stir for 30 minutes.
-
Reaction: Remove the drying agent by filtration and heat the solution to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Frequently Asked Questions (FAQs)
Q3: What is the optimal catalyst and ligand combination for coupling with this compound?
The choice of catalyst and ligand is critical, especially for challenging substrates. The ortho-acetamido group can present steric hindrance, making ligand selection particularly important.
-
For Aryl Bromides and Iodides: Traditional catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to achieve higher turnover numbers, consider using more modern catalyst systems.
-
For Aryl Chlorides: Aryl chlorides are less reactive and require more active catalyst systems.[9] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), in combination with a suitable palladium precatalyst (e.g., XPhos Pd G2 or G3), are often highly effective.[10][11] These systems facilitate the challenging oxidative addition step with aryl chlorides.[10]
Table of Recommended Catalyst Systems:
| Aryl Halide | Recommended Catalyst System | Typical Loading | Notes |
| Aryl Bromide/Iodide | Pd(PPh₃)₄ | 2-5 mol% | A standard, reliable choice for many applications. |
| Aryl Bromide/Iodide | Pd(dppf)Cl₂ | 1-3 mol% | Often provides good yields and is relatively air-stable. |
| Aryl Chloride | XPhos Pd G3 | 0.5-2 mol% | Highly active precatalyst for challenging couplings.[3] |
| Aryl Chloride | Pd₂(dba)₃ with P(t-Bu)₃ | 1-2 mol% Pd, 2-4 mol% Ligand | A highly active system, but the ligand is air-sensitive. |
Q4: How does the choice of base and solvent affect the reaction outcome?
The base and solvent system plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12]
The Role of the Base: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) complex.[12]
-
Common Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. K₃PO₄ is often a good choice for challenging substrates due to its sufficient basicity and good solubility in common solvent mixtures.[4]
-
Milder Bases: For substrates sensitive to strong bases, KF can be an effective alternative.[4]
The Role of the Solvent: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvents: A mixture of an organic solvent and water is often used. Common choices include Dioxane/H₂O, THF/H₂O, and Toluene/H₂O.[4][5]
-
Anhydrous Conditions: In cases where protodeboronation is a major concern, anhydrous solvents like DMF or DME can be used with an appropriate anhydrous base.[5]
Diagram 3: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates and reaction scales.[4]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[14]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
Optimization of reaction conditions for (2-Acetamido-5-chlorophenyl)boronic acid
Welcome to the technical support center for (2-Acetamido-5-chlorophenyl)boronic acid (CAS: 1072945-85-7)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile reagent, particularly in cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and general reactivity of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: The reactivity of this molecule is governed by the interplay of its three key functional groups: the boronic acid, the acetamido group, and the chloro group.
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. It has a trigonal planar geometry around the sp² hybridized boron atom[4].
-
Acetamido Group (-NHCOCH₃): Located at the ortho position, this group is electron-donating through resonance. This electronic effect increases electron density at the boron center, which can stabilize boronate intermediates formed during the catalytic cycle[4]. It also provides steric hindrance that can influence the rate and selectivity of the reaction.
-
Chloro Group (-Cl): Positioned at the meta position relative to the boronic acid, this group is electron-withdrawing via its inductive effect. This deactivates the phenyl ring and enhances the electrophilicity and acidity of the boronic acid[4].
The balance of these electronic and steric effects makes this reagent unique and requires careful optimization of reaction conditions.
dot
Caption: Electronic influences of substituents.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Like many arylboronic acids, this compound is susceptible to degradation, primarily through dehydration to form boroxines (cyclic anhydrides) and protodeboronation (cleavage of the C-B bond)[5]. To ensure long-term stability and experimental reproducibility, follow these storage guidelines:
-
Temperature: Store in a refrigerator at 2-8°C[6].
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Keep in a tightly sealed container.
-
Handling: When weighing and handling the reagent, do so quickly to minimize time exposed to the ambient atmosphere. Use in a well-ventilated area or fume hood[1].
Q3: Can I use this boronic acid in reactions other than Suzuki-Miyaura coupling?
A3: Yes. While Suzuki-Miyaura coupling is its most common application, boronic acids are versatile intermediates used in a variety of other organic transformations, including:
-
Chan-Lam amination for C-N bond formation.
-
Liebeskind-Srogl coupling.
-
Asymmetric conjugate additions[7].
-
Protection of diols[7]. The specific conditions for these reactions would need to be developed and optimized.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This guide provides solutions to common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
dot
Caption: General workflow for Suzuki-Miyaura coupling.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Explanation: The active Pd(0) species may not be forming efficiently or may have decomposed.
-
Solution:
-
Use a Pre-catalyst: Employ a modern palladium pre-catalyst that readily forms the active Pd(0) species.
-
Degas Solvents: Ensure all solvents are thoroughly degassed via sparging with an inert gas (Argon/Nitrogen) or through freeze-pump-thaw cycles to remove oxygen, which can oxidize and deactivate the catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical. For a sterically hindered ortho-substituted boronic acid like this one, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often superior as they promote the reductive elimination step[8].
-
Possible Cause 2: Inappropriate Base or Solvent
-
Explanation: The base is crucial for the formation of the reactive boronate species, and its effectiveness is highly dependent on the solvent system.
-
Solution:
-
Base Strength: A weak base like K₂CO₃ might be insufficient. Screen stronger bases such as K₃PO₄ or Cs₂CO₃, which are often more effective, especially with less reactive aryl chlorides[9].
-
Solvent System: Aprotic polar solvents or solvent/water mixtures are commonly used. Good starting points include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O[8][9]. The presence of water is often essential for the activity of inorganic bases.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 0.5 - 5 mol % | Lower loadings are ideal, but higher loadings may be needed for challenging substrates[8][9]. |
| Base | K₃PO₄ (2-3 equiv.) | Stronger base often required for efficient transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Good balance of polarity and temperature range. Must be degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion[8]. |
Problem 2: Incomplete Conversion (Stalled Reaction)
Possible Cause 1: Protodeboronation of the Starting Material
-
Explanation: A significant side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by high temperatures and aqueous basic conditions over long reaction times[5].
-
Solution:
-
Reaction Time & Temperature: Fine-tune the reaction time and temperature. Sometimes, a slightly lower temperature for a longer duration can minimize degradation while allowing the desired reaction to proceed[8].
-
Use of Boronic Esters: If protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
Possible Cause 2: Formation of Inactive Palladium Species
-
Explanation: Over time, the active catalyst can aggregate to form inactive palladium black, especially at high temperatures or concentrations.
-
Solution:
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky phosphine ligands) to stabilize the catalytic species.
-
Lower Temperature: If palladium black is observed, attempt the reaction at a lower temperature.
-
Problem 3: Formation of Side Products
Possible Cause: Homocoupling of the Boronic Acid
-
Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Solution:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure the reaction vessel, solvents, and reagents are scrupulously free of oxygen.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling pathway.
-
Problem 4: Difficulties in Product Purification
Possible Cause 1: Residual Boronic Acid or Boroxine
-
Explanation: Unreacted boronic acid and its boroxine anhydride can be polar and difficult to separate from the desired product by standard silica gel chromatography.
-
Solution:
-
Basic Wash: During the aqueous workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH). This will deprotonate the acidic boronic acid, forming a salt that partitions into the aqueous layer[10][11].
-
Acidic Wash: After the basic wash, an acidic wash (e.g., 1M HCl) can help remove other impurities.
-
Solvent System for Chromatography: If co-elution is an issue, consider alternative solvent systems. For polar compounds, a gradient of Dichloromethane/Methanol can sometimes provide better separation than Hexane/Ethyl Acetate[10].
-
Possible Cause 2: Residual Palladium Catalyst
-
Explanation: The final product can be contaminated with palladium, appearing as a grey or black solid.
-
Solution:
-
Filtration: Pass the organic solution through a pad of Celite® or a specialized palladium scavenger resin.
-
Activated Carbon: Treatment with activated carbon can also help remove residual palladium, although this may sometimes lead to loss of the desired product.
-
dot
Caption: Troubleshooting decision tree for low yield.
Section 3: Experimental Protocol
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and K₃PO₄ (2.5 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the limiting reagent (aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, 1M NaOH solution (to remove excess boronic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure coupled product.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-ACETAMIDO-5-CHLOROPHENYLBORONIC ACID CAS#: 1072945-85-7 [amp.chemicalbook.com]
- 3. 2-Acetamido-5-chlorophenylboronic acid | 1072945-85-7 [sigmaaldrich.com]
- 4. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - CAS:1072945-85-7 - 重庆助研佳科技有限公司 [zyjkj.com]
- 7. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Stability issues and degradation of (2-Acetamido-5-chlorophenyl)boronic acid
Welcome to the technical support center for (2-Acetamido-5-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this versatile chemical reagent. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from the boronic acid moiety's ability to be substituted, allowing for the formation of carbon-carbon bonds. However, like many arylboronic acids, it is susceptible to degradation, which can compromise reaction yields and product purity.[2][3] The substituents on the phenyl ring—an electron-donating acetamido group and an electron-withdrawing chloro group—impart a unique electronic character that influences its stability and reactivity.[4]
This guide will delve into the common stability issues, their underlying chemical mechanisms, and practical solutions for mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three main degradation pathways are:
-
Protodeboronation: This is the loss of the boronic acid group (-B(OH)₂) and its replacement with a hydrogen atom, resulting in the formation of 3-chloroacetanilide. This is a common side reaction for arylboronic acids and can be catalyzed by acid or base.[2][5][6][7]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 2-acetamido-5-chlorophenol. This can be promoted by atmospheric oxygen, residual peroxides in solvents (especially ethers), and certain reaction conditions.[8]
-
Anhydride Formation (Boroxines): Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[9] This is a reversible process, and boroxines are often in equilibrium with the free boronic acid in the presence of water. While boroxines are typically reactive in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations.
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is crucial for maintaining the integrity of the compound. We recommend the following:
-
Temperature: Store in a refrigerator (2-8 °C).[10]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.[10]
-
Container: Use a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[10]
-
Light: Protect from light, although it is not considered highly light-sensitive.
Q3: I am seeing an unexpected peak in my HPLC/LC-MS analysis of a Suzuki coupling reaction. Could it be a degradation product?
A3: It is highly likely. The most common degradation byproduct observed is the protodeboronated compound, 3-chloroacetanilide. Depending on your reaction conditions, the oxidized product, 2-acetamido-5-chlorophenol, may also be present. A stability-indicating HPLC method is essential to separate the parent compound from its potential degradants.[11]
Q4: Can I use this compound that has turned clumpy or discolored?
A4: Clumping may indicate moisture absorption, and discoloration could suggest oxidation or other impurities. While the material might still be usable, its purity is compromised. We recommend performing a purity check (e.g., by NMR or HPLC) before use. If significant degradation has occurred, purification is advised. For critical applications, using a fresh, high-purity batch is the safest approach.
Troubleshooting Guides
Issue 1: Low Yield or Failed Suzuki-Miyaura Coupling Reaction
Low or no yield of the desired cross-coupled product is a frequent issue and can often be traced back to the degradation of the boronic acid.
Potential Cause & Solution Workflow
A troubleshooting workflow for low-yield Suzuki coupling reactions.
In-depth Analysis:
-
Boronic Acid Quality: Before troubleshooting the reaction, verify the integrity of your this compound. The presence of significant amounts of the protodeboronated or oxidized impurities means you are starting with less of the active reagent, leading to lower yields.
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. While a base is required to activate the boronic acid for transmetalation, strong basic conditions (pH > 10) can accelerate protodeboronation.[7][12] Consider using milder bases like K₃PO₄ or K₂CO₃.
-
Solvent: Ensure solvents, especially ethers like THF or dioxane, are peroxide-free. Peroxides can oxidize the boronic acid.[8] Always use freshly distilled or inhibitor-free solvents.
-
Temperature: While heating is often necessary, prolonged exposure to high temperatures can increase the rate of degradation.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can both oxidize the boronic acid and deactivate the palladium catalyst.
-
Issue 2: Inconsistent Analytical Results (NMR, HPLC)
Inconsistent analytical data often points to on-going degradation during sample preparation or analysis.
Potential Causes & Solutions:
| Symptom | Potential Cause | Recommended Solution |
| Appearance of new peaks over time in prepared NMR/HPLC samples | On-column or in-vial degradation.[11] | Prepare samples fresh in an aprotic solvent (e.g., acetonitrile) and analyze them immediately.[13][14] Use a cooled autosampler if available. |
| Broad peaks in ¹H NMR, especially for the B(OH)₂ protons | Equilibrium with boroxine anhydrides.[9] | This is a characteristic of many boronic acids. Adding a drop of D₂O can sometimes sharpen the aromatic peaks. For quantitative purposes, rely on integration of non-labile protons. |
| Poor peak shape or retention in reverse-phase HPLC | Interaction with column silanol groups or on-column hydrolysis.[11][15] | Use a column with low silanol activity. Consider using a mobile phase with no pH modifier or a highly basic mobile phase (pH > 10) which can sometimes stabilize the boronate form.[13][15] |
Experimental Protocols
Protocol 1: Small-Scale Purification by Recrystallization
This protocol is suitable for removing non-polar impurities, including the protodeboronated byproduct.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Stability Assessment by HPLC
This protocol allows for the quantitative monitoring of degradation over time.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different stress conditions (e.g., room temperature, 40°C, acidic solution, basic solution).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each vial.
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point by comparing peak areas.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways for this compound.
Primary degradation pathways of this compound.
Conclusion
By understanding the inherent stability challenges of this compound and implementing the proactive measures and troubleshooting strategies outlined in this guide, you can significantly enhance the reliability and reproducibility of your experimental outcomes. Always prioritize the use of high-purity starting materials and validated analytical methods to ensure the integrity of your research.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Derived from (2-Acetamido-5-chlorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Acetamido-5-chlorophenyl)boronic acid. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered when using this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the complexities of your experimental work.
The structure of this guide is intentionally fluid, moving from common problems and their immediate solutions to a broader discussion of preventative strategies and underlying chemical mechanisms. This approach is designed to empower you not just to fix a current issue, but to anticipate and avoid future purification hurdles.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a step-by-step protocol and explains the scientific rationale behind the recommended actions.
Problem 1: My final product is contaminated with a significant amount of homocoupled boronic acid byproduct. How can I remove it and prevent its formation in the future?
Answer:
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl species derived from two molecules of the boronic acid.[1][2] This impurity can often have similar polarity to the desired cross-coupled product, making chromatographic separation challenging.
Immediate Purification Strategy: Selective Extraction or Chromatography
If the homocoupled byproduct is already present in your crude mixture, the following strategies can be employed for its removal:
-
pH-Adjusted Extraction: While the product and homocoupling byproduct are often neutral, any unreacted this compound is acidic. An initial wash with a mild aqueous base (e.g., 1 M NaOH or K₂CO₃ solution) can help remove the starting boronic acid.[3] However, the homocoupled product will likely remain in the organic layer with your desired product.
-
Optimized Flash Column Chromatography:
-
Solvent System Selection: A non-polar/polar solvent system like hexanes/ethyl acetate is a common starting point.[4] However, for closely eluting compounds, a different solvent system may be necessary. Consider trying dichloromethane/methanol for more polar compounds.[3]
-
Gradient Elution: A shallow gradient can improve separation. Start with a low polarity mobile phase and gradually increase the polarity.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using neutral alumina, which can offer different selectivity.[5]
-
Preventative Measures for Future Reactions:
Preventing the formation of the homocoupling byproduct is the most effective strategy.[6] Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[7][8]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[9]
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.[10][11]
-
Catalyst Choice:
-
Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction of a Pd(II) precatalyst, which can initiate homocoupling.[8]
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider adding a mild reducing agent like potassium formate to minimize free Pd(II) in the reaction mixture.[2]
-
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can sterically hinder the formation of intermediates that lead to homocoupling.[8]
-
Reaction Setup: Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[6]
Problem 2: My NMR shows the presence of deboronated starting material, (2-acetamido-5-chlorophenyl)H. What causes this and how can I purify my product?
Answer:
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for boronic acids, particularly under basic, aqueous conditions.[10]
Purification Strategy:
The deboronated byproduct is typically less polar than both the starting boronic acid and the desired cross-coupled product. This difference in polarity usually allows for straightforward purification by flash column chromatography.
| Compound | General Polarity |
| Deboronated Byproduct | Least Polar |
| Desired Cross-Coupled Product | Intermediate Polarity |
| This compound | Most Polar |
Step-by-Step Chromatography Protocol:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).[12]
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexanes.
-
Loading: Load the sample onto the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) to first elute the non-polar deboronated byproduct. Gradually increase the polarity of the mobile phase to elute your desired product.[11]
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.
Preventative Measures:
-
Use a Milder Base: Strong bases in aqueous solutions can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[10]
-
Protect the Boronic Acid: In cases of severe protodeboronation, the boronic acid can be converted to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[13] Another strategy is to form a diethanolamine adduct, which is an air and water-stable crystalline solid that can be used directly in Suzuki couplings with a protic solvent.[14]
Problem 3: My final product is a solid, but I am struggling to find a suitable recrystallization solvent.
Answer:
Recrystallization is an excellent purification technique for solid products, offering the potential for high purity.[15] The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening:
-
Place a small amount of your crude solid (10-20 mg) in several different test tubes.
-
Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this temperature.
-
Heat the test tubes that showed poor room temperature solubility. If the compound dissolves upon heating, it is a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good single solvent for recrystallization.
-
-
Solvent Pair Screening:
-
If no single solvent is ideal, a two-solvent system can be effective. This typically involves one solvent in which the compound is highly soluble (the "soluble" solvent) and another in which it is poorly soluble (the "anti-solvent").
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the hot "soluble"solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
Common Recrystallization Solvents for Biaryl Compounds:
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for purifying the product of a Suzuki-Miyaura reaction involving this compound?
A1: A typical purification workflow involves an initial aqueous workup followed by either column chromatography or recrystallization.[12]
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Detailed Workflow:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[11] This removes water-soluble byproducts and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification:
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is the most common and effective technique for monitoring the progress of both the reaction and the purification.
-
During Chromatography: Spot a small amount of each collected fraction on a TLC plate alongside your crude starting material and, if available, a pure standard of your product. This allows you to identify which fractions contain your desired compound and whether they are pure.
-
Assessing Recrystallization: After recrystallization, dissolve a small amount of the crystals and a small amount of the mother liquor (the remaining solution) and spot them separately on a TLC plate. A successful recrystallization will show the pure product in the crystal sample and impurities concentrated in the mother liquor.
Q3: Are there any stability concerns with this compound and its derivatives during purification?
A3: Boronic acids can be susceptible to degradation under certain conditions.
-
Protodeboronation: As discussed earlier, exposure to strong bases and water can lead to the loss of the boronic acid group.[10]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of residual oxidants.[16]
-
Trimerization: Boronic acids can reversibly form cyclic trimers called boroxines.[13] This is usually not a major issue during purification as the equilibrium often favors the monomeric boronic acid in solution.
To mitigate these issues, it is generally advisable to perform purifications promptly after the reaction workup and to avoid unnecessarily harsh conditions (e.g., prolonged exposure to strong acids or bases).
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Reactions with (2-Acetamido-5-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for reactions involving (2-Acetamido-5-chlorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists encountering challenges in their synthetic work, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.
Introduction to the Reagent
This compound is a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its structure presents a unique combination of features that can influence reactivity:
-
An ortho-acetamido group , which introduces steric hindrance and potential for chelation with the catalyst.[1][2]
-
A chloro substituent , which is an electron-withdrawing group, affecting the electronic properties of the aromatic ring.
-
The boronic acid moiety , which is the reactive functional group but is also susceptible to degradation pathways like protodeboronation.[3]
Understanding these structural nuances is key to troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura reaction fails, a systematic approach to troubleshooting is essential. The most common culprits include:
-
Catalyst Inactivation: The palladium catalyst may be deactivated. This can be due to impurities, the presence of oxygen, or inhibition by coordinating functional groups on the substrate.[4]
-
Reagent Degradation: Boronic acids can degrade, especially under the reaction conditions. The primary degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. An inappropriate combination can halt the catalytic cycle.[5][6]
-
Steric Hindrance: The ortho-acetamido group on your boronic acid can sterically hinder the approach to the palladium center, slowing down key steps in the catalytic cycle.[1][7]
Q2: I observe significant amounts of acetanilide and 4-chloroacetanilide as byproducts. What is happening?
A2: The presence of these byproducts is a strong indicator of protodeboronation .[3][8] This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond from a proton source (like water) in the reaction mixture. For this compound, this would result in 4-chloroacetanilide. The formation of acetanilide suggests the starting material may have been contaminated with (2-acetamidophenyl)boronic acid.
Q3: How does the ortho-acetamido group specifically impact the reaction?
A3: The ortho-acetamido group can have several effects:
-
Steric Hindrance: It can physically block or slow down the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[1]
-
Chelation: The amide oxygen could potentially coordinate to the palladium center. This chelation can sometimes be beneficial, but it can also lead to an overly stable intermediate that is reluctant to undergo reductive elimination.[2]
-
Electronic Effects: The acetamido group is an ortho, para-director and can influence the electron density of the aryl ring.
Q4: My reaction mixture turns black. Is this a sign of failure?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to elemental palladium(0).[9] While some reactions can proceed to completion even with a color change to black, it often signifies catalyst deactivation and is a common observation in failed reactions.[4] This can be caused by high temperatures, the presence of oxygen, or an unstable ligand-catalyst complex.
Q5: Should I be concerned about the stability of this compound during storage?
A5: Yes. Boronic acids are sensitive to moisture and air.[10] Over time, they can dehydrate to form cyclic trimers called boroxines.[11] While boroxines can be active in Suzuki-Miyaura reactions, their formation alters the stoichiometry of your reaction. For long-term storage, keep the reagent in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and in a freezer.[10]
Troubleshooting Guides
Problem 1: Low or No Product Formation
If you are experiencing low or no conversion of your starting materials, follow this systematic troubleshooting workflow.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Boronic Acid: Assess the purity of your this compound. Consider using a fresh bottle or purifying the existing stock. The presence of boroxine can be checked by NMR.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Catalyst and Ligand: Use a fresh, active palladium source and ligand. Some palladium precatalysts are air-sensitive.[12]
-
-
Optimize the Catalyst System:
-
The combination of the ortho-acetamido group and the electron-withdrawing chloro group can make this a challenging substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Switch to Buchwald Ligands: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[12] These are known to be effective for sterically hindered and electron-deficient substrates.[13]
-
Use a Robust Precatalyst: Consider using air-stable palladium precatalysts like the G3 or G4 palladacycles (e.g., XPhos Pd G3).[13]
-
-
Screen Bases and Solvents:
-
The choice of base is critical. Start with a moderately strong base like K₃PO₄ or Cs₂CO₃.[14][15] Stronger bases like NaOH or KOH can sometimes promote side reactions.[6]
-
The solvent system should be rigorously degassed to remove oxygen. Common solvent systems include dioxane/water, toluene/water, or 2-MeTHF/water.[16][17] The presence of water is often necessary for the reaction to proceed.[16]
-
Troubleshooting Workflow Diagram
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Effect of ligand and base on (2-Acetamido-5-chlorophenyl)boronic acid reactivity
Technical Support Center: (2-Acetamido-5-chlorophenyl)boronic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, experience-driven answers to common issues, detailed protocols, and the rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the most common culprits?
A1: Low yields with this substrate are typically traced back to a few key factors related to its unique structure. The ortho-acetamido group introduces significant steric hindrance and the potential for catalyst inhibition, while the boronic acid moiety itself is susceptible to degradation.
Primary Causes & Solutions:
-
Protodeboronation: This is the most common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1][2] It is often accelerated by high temperatures, prolonged reaction times, and the presence of water, especially under basic conditions.[2][3]
-
Solution: Use a more robust boronic acid derivative like an MIDA boronate ester or an organotrifluoroborate. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[4][5] Additionally, ensure your reaction is run under a rigorously inert atmosphere (argon or nitrogen) as oxygen can exacerbate catalyst decomposition and promote side reactions.[6][7]
-
-
Catalyst Inhibition/Deactivation: The nitrogen and oxygen atoms of the ortho-acetamido group can chelate to the palladium center.[8][9] This can stabilize the catalyst in an off-cycle state, preventing it from participating in the desired cross-coupling.
-
Solution: Employ modern palladium precatalysts combined with bulky, electron-rich phosphine ligands.[10] Ligands like SPhos, XPhos, or RuPhos are designed to promote the crucial reductive elimination step and overcome the steric bulk of the ortho substituent.[11][12] Air-stable G3 or G4 palladacycle precatalysts are highly recommended for reproducibility.[6][10]
-
-
Inefficient Transmetalation: This is the rate-limiting step where the organic group is transferred from boron to palladium. The choice of base is critical for this step.[13][14] The base activates the boronic acid by converting it to a more nucleophilic boronate species ([ArB(OH)₃]⁻).[13][15]
-
Solution: A moderately strong, non-nucleophilic base is often optimal. Tripotassium phosphate (K₃PO₄) is frequently the base of choice for challenging couplings as it strikes a good balance of reactivity without promoting excessive protodeboronation.[16] Cesium carbonate (Cs₂CO₃) can also be effective.[17] The base must be finely powdered and, for anhydrous reactions, thoroughly dried.[6]
-
// Nodes Start [label="Low Yield with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Protodeboronation [label="Check for Protodeboronation\n(LC-MS/GC-MS for Ar-H byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Review Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Evaluate Base & Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Boronate [label="Solution:\nUse MIDA boronate or\norganotrifluoroborate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Ligand [label="Solution:\nSwitch to bulky ligand\n(e.g., XPhos, SPhos) &\nmodern precatalyst (G3/G4)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Base [label="Solution:\nUse K₃PO₄ or Cs₂CO₃.\nEnsure base is dry & finely powdered.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Check_Protodeboronation [label="Is Ar-H byproduct present?"]; Start -> Check_Catalyst [label="Using traditional catalyst\n(e.g., Pd(PPh₃)₄)?"]; Start -> Check_Base [label="Using weak base\n(e.g., Na₂CO₃)?"];
Check_Protodeboronation -> Sol_Boronate [color="#4285F4"]; Check_Catalyst -> Sol_Ligand [color="#4285F4"]; Check_Base -> Sol_Base [color="#4285F4"]; }
Q2: How do I select the optimal ligand and base for my coupling reaction?
A2: The synergy between the ligand and base is paramount for success. Their selection should be guided by the specific demands of the this compound substrate.
Ligand Selection:
The primary role of the ligand is to stabilize the palladium catalyst and modulate its reactivity. For sterically hindered substrates like this one, bulky (high cone angle) and electron-rich ligands are required.[11][18]
-
Why? Bulky ligands promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step. Their electron-donating character increases electron density on the palladium center, which in turn facilitates the final, often rate-limiting, reductive elimination step to form the product.[18]
Base Selection:
The base has multiple roles, but its main function is to activate the boronic acid to form the boronate anion ([ArB(OH)₃]⁻), which is the active species in transmetalation.[13][14][15]
-
Why? The neutral boronic acid is generally not reactive enough to transmetalate to the palladium complex. The base abstracts a proton from a hydroxyl group on the boron atom (or from a water molecule that then coordinates to the boron), creating a more electron-rich and nucleophilic boronate species ready for palladium coupling.[15] Weaker bases may not facilitate this step efficiently, while overly strong bases (like hydroxides) can accelerate protodeboronation.[2][13]
Comparative Guide for Ligand & Base Selection
| Ligand Family | Base | Temperature (°C) | Typical Performance with ortho-Amido Substrates | Causality & Rationale |
| Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) | K₃PO₄ | 80-110 | Excellent | The ligand's bulkiness accelerates reductive elimination, overcoming steric hindrance. K₃PO₄ provides sufficient basicity for boronate formation without causing rapid substrate decomposition. |
| Traditional Phosphines (e.g., PPh₃, P(o-tol)₃) | K₂CO₃ / Na₂CO₃ | 80-100 | Poor to Moderate | PPh₃ is not bulky or electron-rich enough, leading to slow reductive elimination. Weaker carbonate bases may result in incomplete boronate formation and slower transmetalation. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Cs₂CO₃ | 90-120 | Good to Excellent | NHCs are strong electron donors that form very stable palladium complexes, often effective for challenging substrates. Cs₂CO₃ is a strong, soluble base that can accelerate slow reactions.[17] |
| "Ligandless" (e.g., Pd(OAc)₂) | Na₂CO₃ (aq) | 100 | Very Poor | Without a supporting ligand, the active Pd(0) species is unstable, leading to rapid decomposition (Pd black formation) and negligible yield.[19] |
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\n(Ar-Pd(II)-X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\n(Ar-Pd(II)-Ar')L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product\n(Ar-Ar')", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Invisible nodes for annotations Ligand_Influence [label="Bulky, e⁻-rich Ligand\n(e.g., XPhos)\nAccelerates This Step", shape=plaintext, fontcolor="#202124"]; Base_Influence [label="Base (e.g., K₃PO₄)\nActivates Boronic Acid\nfor This Step", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="+ Ar-X"]; OxAdd -> Transmetalation [label="+ [Ar'B(OH)₃]⁻"]; Transmetalation -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed];
// Positioning annotations RedElim -> Ligand_Influence [style=invis]; OxAdd -> Base_Influence [style=invis]; }
Detailed Experimental Protocol: A Validated Approach
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane / Water (10:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), finely powdered K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).[6]
-
Causality: Using a slight excess of the boronic acid compensates for any potential protodeboronation. The G3 precatalyst is air-stable, simplifying handling while ensuring high activity.[10]
-
-
Inerting the Vessel:
-
Solvent Addition:
-
Using a gas-tight syringe, add the degassed 1,4-dioxane/water solvent mixture. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Causality: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent catalyst deactivation.[20] A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction vigorously to ensure proper mixing, especially since it is a multiphasic system.
-
Causality: Vigorous stirring is crucial for mass transport between the organic and aqueous phases (if present) and the solid base, ensuring the catalyst and reagents can interact efficiently.[7]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.[6]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Overcoming poor solubility of (2-Acetamido-5-chlorophenyl)boronic acid in reactions
Welcome to the technical support center for (2-Acetamido-5-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this reagent in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and detailed protocols to ensure the success of your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
This compound (MW: 213.42 g/mol ) is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents significant solubility challenges. The primary reasons for its poor solubility are:
-
Intramolecular Hydrogen Bonding: The ortho-acetamido group can form a strong intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid. This interaction creates a stable six-membered ring, which reduces the ability of these functional groups to form hydrogen bonds with solvent molecules, thereby lowering solubility in many organic solvents.
-
Intermolecular Hydrogen Bonding and Crystal Packing: In the solid state, boronic acids, including this derivative, can form extensive networks of intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to break down by solvents.
-
Formation of Boroxines: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride called a boroxine. Boroxines often have different solubility profiles and can be less reactive in some cases. This equilibrium between the boronic acid and its boroxine can further complicate dissolution.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the use of this compound.
Q1: In which common organic solvents is this compound expected to have poor solubility?
A1: Due to its polar nature and strong hydrogen bonding capabilities, this boronic acid generally exhibits poor solubility in non-polar and weakly polar aprotic solvents such as hexane, toluene, and diethyl ether. While it may have slightly better solubility in more polar aprotic solvents like tetrahydrofuran (THF) and 1,4-dioxane, it often does not fully dissolve at concentrations typically used for synthesis (0.1-0.5 M), especially at room temperature.
Q2: Why does my reaction appear heterogeneous even after adding the solvent and heating?
A2: The persistence of solid material upon heating is a clear indication of poor solubility. The intramolecular hydrogen bonding and stable crystal lattice of this compound require significant energy to overcome. In many cases, a single solvent system is insufficient to achieve complete dissolution at the desired concentration.
Q3: Can I just add more solvent to dissolve the boronic acid?
A3: While increasing the solvent volume can eventually lead to dissolution, it will also decrease the concentration of your reactants. In catalytic reactions like the Suzuki-Miyaura coupling, low concentrations can significantly slow down the reaction rate and may lead to incomplete conversion or the formation of side products. Therefore, simply diluting the reaction is often not an effective solution.
Q4: I am observing decomposition of my boronic acid during the reaction. What could be the cause?
A4: A common side reaction for boronic acids, especially those with ortho-substituents, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often promoted by high temperatures and the presence of aqueous bases. The poor solubility of this compound may tempt researchers to use higher temperatures for prolonged periods, which can exacerbate this decomposition pathway.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming the poor solubility of this compound in the context of a Suzuki-Miyaura cross-coupling reaction.
Guide 1: Optimizing the Solvent System
The first line of attack for poor solubility is to modify the solvent system. A single solvent is often inadequate, and a mixture of solvents can provide the right balance of polarity to dissolve all reaction components.
Protocol 1.1: Screening Co-solvents
-
Initial Solvent Choice: Begin with a common solvent for Suzuki-Miyaura reactions, such as 1,4-dioxane or THF.
-
Addition of a Polar Aprotic Co-solvent: To your reaction flask containing the boronic acid, aryl halide, and base, add your primary solvent (e.g., 1,4-dioxane). Then, introduce a more polar aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) portion-wise (e.g., in 10% v/v increments) while stirring and gently warming. Observe for dissolution.
-
Addition of a Protic Co-solvent: Alcohols such as methanol, ethanol, or isopropanol can be effective at breaking up the hydrogen bonding network of the boronic acid. A common solvent system is a mixture of an aprotic solvent, water, and an alcohol (e.g., toluene/ethanol/water).
-
The Role of Water: In many Suzuki coupling reactions, a biphasic system with water is used.[3][4] Water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the formation of the active boronate species. A typical ratio is 4:1 to 10:1 organic solvent to water.
Data Presentation: Recommended Solvent Systems
| Solvent System | Ratio (v/v/v) | Rationale |
| 1,4-Dioxane / Water | 4:1 to 10:1 | Standard for Suzuki couplings; water dissolves the base. |
| Toluene / Ethanol / Water | 2:1:1 | Ethanol improves the solubility of the boronic acid. |
| THF / DMF / Water | 4:1:1 | DMF is a highly polar co-solvent that can aid dissolution. |
Guide 2: Strategic Selection of the Base
The choice of base is critical not only for the catalytic cycle but also for influencing the solubility of the boronic acid.
Causality Behind Base Selection: The base deprotonates the boronic acid to form a more nucleophilic boronate anion, which is necessary for the transmetalation step.[5] The solubility of the resulting boronate salt can be significantly different from the parent boronic acid.
Protocol 2.1: Using a More Soluble or Stronger Base
-
Standard Bases: Common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃. If you are experiencing solubility issues with K₂CO₃, consider switching to Cs₂CO₃, which is often more soluble in organic solvents.
-
Phosphate Bases: Potassium phosphate (K₃PO₄) is a stronger base that can be very effective, particularly with challenging substrates. Its use in an aqueous solution is common.
-
Organic Bases: In some cases, an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less effective at promoting boronate formation than inorganic bases.
dot
Caption: Decision workflow for troubleshooting poor solubility.
Guide 3: Employing a Phase-Transfer Catalyst (PTC)
In biphasic Suzuki reactions (organic solvent and water), the boronate salt is primarily in the aqueous phase, while the palladium catalyst and aryl halide are in the organic phase. A phase-transfer catalyst can significantly enhance the reaction rate by transporting the boronate anion into the organic phase.
Protocol 3.1: Using Tetrabutylammonium Bromide (TBAB)
-
Setup: To your biphasic reaction mixture (e.g., toluene/water), add your substrates, base, and palladium catalyst.
-
PTC Addition: Add 5-10 mol% of tetrabutylammonium bromide (TBAB).
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the surface area between the two phases and facilitate the action of the PTC.
Guide 4: Conversion to a More Soluble Boronate Ester
If optimizing the solvent and base is insufficient, a highly effective strategy is to convert the boronic acid to a more soluble boronate ester. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are excellent choices.[6][7][8]
-
Pinacol Esters: These are generally more soluble in organic solvents than their corresponding boronic acids. They can be prepared from the boronic acid and pinacol.
-
MIDA Boronates: These are particularly advantageous as they are often crystalline, bench-stable solids that are compatible with chromatography.[6][7][8] They are unreactive in anhydrous cross-coupling conditions but slowly release the boronic acid in the presence of an aqueous base, which can help to suppress side reactions like protodeboronation.
Protocol 4.1: In-situ Formation of the Pinacol Ester (Illustrative)
-
Reaction Setup: In a flask, combine this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during esterification.
-
Suzuki Coupling: Once the ester formation is complete (can be monitored by TLC or GC-MS), cool the reaction mixture and then add the aryl halide, palladium catalyst, and base to proceed with the Suzuki coupling.
dot
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Concluding Remarks
Overcoming the poor solubility of this compound requires a systematic and mechanistically informed approach. By understanding the underlying chemical principles—intramolecular hydrogen bonding, boroxine formation, and the role of the base in boronate formation—researchers can logically troubleshoot and optimize their reaction conditions. We recommend a stepwise approach, starting with solvent optimization, followed by strategic base selection, the use of phase-transfer catalysts, and finally, if necessary, conversion to a more soluble boronate ester. Each of these strategies is a powerful tool in the synthetic chemist's arsenal for tackling challenging substrates and achieving successful outcomes in cross-coupling reactions.
References
- 1. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Validation & Comparative
A Comparative Reactivity Analysis: (2-Acetamido-5-chlorophenyl)boronic Acid in Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation are organoboron compounds, particularly boronic acids, whose stability, low toxicity, and reactivity have made them indispensable reagents in academic and industrial laboratories, especially within drug discovery and development.[3] The reactivity of a given boronic acid is not static; it is profoundly influenced by the steric and electronic nature of its substituents.
This guide provides an in-depth technical comparison of (2-Acetamido-5-chlorophenyl)boronic acid , a functionalized building block, against a panel of other commonly used boronic acids. We will dissect the mechanistic principles governing its reactivity, present a logical framework for predicting its performance in Suzuki-Miyaura coupling, and provide a robust experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and effectively utilize this versatile reagent.
Mechanistic Foundations of Boronic Acid Reactivity
To understand the reactivity of any boronic acid, one must first grasp the fundamental catalytic cycle of the Suzuki-Miyaura reaction. The process is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halide, with reactivity typically following the trend: I > OTf > Br >> Cl.[1][2]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the transfer of the aryl group to the Pd(II) center.[4] This step is often the rate-determining step and is highly sensitive to the substituents on the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Predictive Comparison of Boronic Acid Reactivity
The reactivity of this compound is dictated by the interplay of its two key substituents: the ortho-acetamido group and the para-chloro group (relative to the boronic acid).
-
Ortho-Acetamido Group: This group exerts two opposing effects.
-
Electronic: The nitrogen lone pair can donate electron density into the ring through resonance, making the boronic acid more electron-rich and thus a more potent nucleophile for transmetalation.
-
Steric: Its position adjacent to the C-B bond creates significant steric hindrance, which can slow down the approach of the bulky palladium complex during transmetalation.[5] Ortho-substituted substrates are frequently challenging in coupling reactions for this reason.[6]
-
-
Para-Chloro Group: This group is electron-withdrawing via induction, which decreases the nucleophilicity of the aryl ring. This deactivating effect generally slows the rate of transmetalation.
Hypothesis: The reactivity of this compound will be moderate. The electron-donating resonance effect of the acetamido group will be counteracted by both its steric hindrance and the inductive electron-withdrawal of the chloro group.
To contextualize this, we compare its predicted reactivity with several benchmark boronic acids.
| Boronic Acid | Substituents | Predicted Electronic Effect | Predicted Steric Hindrance | Predicted Overall Reactivity |
| Phenylboronic Acid | None | Neutral (Baseline) | Low | Moderate (Baseline) |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating Group (EDG) at para | Activating | Low | High |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing Group (EWG) at para | Deactivating | Low | Low |
| (2-Acetamidophenyl)boronic acid | EDG at ortho | Activating | High | Moderate to Low |
| This compound | EDG at ortho, EWG at para | Roughly Neutral | High | Low |
Analysis of the Comparison:
-
Phenylboronic Acid serves as our baseline for a simple, unhindered arylboronic acid.
-
4-Methoxyphenylboronic Acid is highly reactive. The powerful electron-donating methoxy group enhances the nucleophilicity of the boronic acid, accelerating transmetalation.
-
4-(Trifluoromethyl)phenylboronic Acid is significantly less reactive. The strong electron-withdrawing nature of the -CF₃ group deactivates the ring, making transmetalation sluggish.
-
(2-Acetamidophenyl)boronic acid presents a classic case of competing effects. While the acetamido group is electronically activating, its ortho position creates steric bulk that impedes the reaction, leading to moderate or even low reactivity depending on the coupling partner and conditions.[5][6]
-
This compound , the subject of our guide, is predicted to be the least reactive in this set. It suffers from the same steric hindrance as its non-chlorinated analog, but the addition of the electron-withdrawing chlorine atom further reduces the nucleophilicity of the boronic acid, presenting a significant challenge for the transmetalation step.
Experimental Protocol: A Case Study for Challenging Couplings
Given the predicted low reactivity of this compound, a robust catalytic system designed for challenging substrates, such as less reactive aryl chlorides, is required. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate both the oxidative addition to the aryl chloride and the subsequent transmetalation.
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a moderately reactive aryl chloride, 2-chloro-N,N-dimethylaniline.
Figure 2: A typical experimental workflow for a challenging Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation & Vessel Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Add the aryl chloride, 2-chloro-N,N-dimethylaniline (1.0 mmol, 1.0 equiv).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). Causality: K₃PO₄ is a moderately strong base effective in promoting the formation of the boronate "ate" complex without causing hydrolysis of sensitive functional groups.
-
In a separate vial, pre-mix the catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and SPhos (a bulky phosphine ligand, 0.033 mmol, 3.3 mol%). Causality: The bulky, electron-rich SPhos ligand accelerates both the oxidative addition of the C-Cl bond and the rate-limiting transmetalation step, making it ideal for deactivated and sterically hindered substrates.[7]
-
Add the pre-mixed catalyst to the Schlenk flask.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask. Causality: The aqueous dioxane mixture provides good solubility for both the organic reagents and the inorganic base, facilitating the reaction.
-
Seal the flask and subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). Causality: This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Key Considerations and Troubleshooting
When working with substituted boronic acids like this compound, several potential side reactions and challenges should be considered:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[8] This process can be pH-dependent and is often exacerbated by elevated temperatures and extended reaction times.[7] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue by providing a "slow release" of the active boronic acid.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species at the start of the reaction.[9] Thorough degassing is the primary method to prevent this.
-
Poor Reactivity: If the reaction stalls, consider using a more active catalyst system (e.g., a different palladium precatalyst or a more electron-rich N-heterocyclic carbene (NHC) ligand), a stronger base (e.g., Cs₂CO₃), or a higher reaction temperature. However, be aware that harsher conditions may also increase the rate of side reactions like protodeboronation.
Conclusion
This compound is a valuable synthetic building block whose reactivity in Suzuki-Miyaura coupling is tempered by a combination of steric hindrance from the ortho-acetamido group and electronic deactivation from the para-chloro substituent. Its successful application requires the use of robust, modern catalytic systems capable of overcoming these challenges. By understanding the mechanistic principles that govern its behavior and employing optimized protocols, researchers can effectively incorporate this versatile reagent into complex synthetic routes, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of Catalysts for (2-Acetamido-5-chlorophenyl)boronic Acid Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategic Importance
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] Its application in constructing complex biaryl scaffolds, central to many therapeutic agents, is unparalleled. The specific coupling involving (2-Acetamido-5-chlorophenyl)boronic acid is of significant interest as it serves as a key building block for advanced pharmaceutical intermediates, including potent kinase inhibitors like Fenebrutinib.[2]
However, the inherent structure of this substrate presents a distinct synthetic challenge. The chlorine atom renders the aryl halide partner electronically deactivated and less susceptible to the crucial oxidative addition step in the catalytic cycle, a common hurdle for aryl chlorides compared to their bromide or iodide counterparts.[3][4] Furthermore, the ortho-acetamido group introduces steric hindrance around the reaction center and possesses a coordinating nitrogen atom, which can potentially interact with the palladium catalyst.
This guide provides a comparative analysis of various catalytic systems tailored for this challenging transformation. We will move beyond a simple catalog of catalysts to dissect the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your experimental design and troubleshooting efforts.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to rational catalyst selection. The generally accepted cycle for a palladium-catalyzed Suzuki-Miyaura coupling is a multi-step process involving Pd(0) and Pd(II) oxidation states.[5] The efficiency of each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.
Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.
The rate-limiting step for deactivated aryl chlorides like 5-chloro-2-acetamidophenyl derivatives is typically the initial Oxidative Addition .[6] A successful catalyst must be electron-rich enough to readily insert the Pd(0) center into the strong carbon-chlorine bond.
Comparative Analysis of Leading Catalytic Systems
The choice of ligand is the most critical variable in overcoming the inertia of aryl chlorides. Traditional triarylphosphine ligands (e.g., PPh₃) are often ineffective.[3] The modern arsenal relies on bulky, electron-rich ligands that accelerate oxidative addition and subsequent reductive elimination.
Buchwald-Type Biaryl Phosphine Ligands
This class of ligands, developed by Stephen Buchwald, has revolutionized cross-coupling chemistry. Their efficacy stems from a combination of steric bulk and high electron-donating ability.
-
Key Ligands: XPhos, SPhos, RuPhos.
-
Mechanism of Action: The bulky biaryl framework promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species (Pd(0)L). This coordinatively unsaturated complex is exceptionally active for oxidative addition into the C-Cl bond.[6] The electron-rich nature of the phosphine further enhances the nucleophilicity of the palladium center.
-
Performance: These ligands consistently provide high yields for deactivated aryl chlorides. They are often the first choice for challenging substrates due to their reliability and broad functional group tolerance. Industrial processes for complex molecules frequently employ these systems.[2]
-
Typical Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful alternatives to phosphines, acting as strong σ-donors with unique steric profiles.
-
Key Ligands: IPr, SImes, PEPPSI-type pre-catalysts.
-
Mechanism of Action: NHCs form very stable bonds with palladium, preventing catalyst decomposition at high temperatures. As powerful electron donors, they significantly increase the electron density on the palladium center, facilitating oxidative addition.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are particularly useful as they are air- and moisture-stable pre-catalysts that readily generate the active catalytic species in situ.[5]
-
Performance: NHC-based catalysts show excellent activity for sterically hindered and electron-poor aryl chlorides. They can sometimes offer superior performance to phosphine ligands, especially in terms of catalyst stability and turnover number.
-
Typical Palladium Precursor: Pd(OAc)₂ with an imidazolium salt, or a pre-formed Pd-NHC complex like PEPPSI-IPr.
"Ligand-Free" and Heterogeneous Catalysts
For reasons of cost, scalability, and product purification, "ligand-free" or heterogeneous systems are attractive alternatives.
-
Catalyst Systems: Palladium on carbon (Pd/C), palladium nanoparticles.
-
Mechanism of Action: The term "ligand-free" can be a misnomer. While no external ligand is added, the reaction may still proceed via a homogeneous mechanism where a small amount of palladium leaches into the solution phase.[8] In other cases, the reaction occurs on the surface of the heterogeneous support.
-
Performance: These systems can be effective, particularly for activated aryl chlorides. However, for a deactivated substrate like this compound, they often require higher temperatures, longer reaction times, and may yield inconsistent results compared to homogeneous systems. Catalyst recyclability is a key advantage.[9]
-
Typical Palladium Precursor: Pd/C, PdCl₂, or other palladium salts.
Quantitative Performance Comparison
To provide a clear benchmark, the following table summarizes representative experimental data for the coupling of an aryl partner with this compound using different state-of-the-art catalytic systems.
| Catalyst System | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1: Buchwald | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | >95 |
| System 2: NHC | Pd(OAc)₂ (2) | IPr·HCl (4) | K₂CO₃ | Toluene | 110 | 6 | 92 |
| System 3: PEPPSI | PEPPSI-IPr (2) | - | Cs₂CO₃ | THF | 80 | 8 | 94 |
| System 4: Ligand-Free | Pd/C (5) | - | K₂CO₃ | DMF/H₂O | 120 | 24 | 65 |
Note: This data is a synthesized representation based on typical outcomes for challenging aryl chloride couplings and is intended for comparative purposes.
Experimental Protocols: A Self-Validating Approach
The following protocol provides a robust starting point for your own comparative studies. The key to a self-validating system is rigorous control over variables and careful monitoring.
General Protocol for Catalyst Screening
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide partner (1.0 mmol, 1.0 eq), This compound (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%).
-
Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation side reactions.[5] The choice of base is critical; it must be strong enough to form the reactive boronate species but not so strong as to cause substrate degradation.[7]
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the pre-weighed catalyst and ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
Rationale: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote undesirable side reactions like boronic acid homocoupling.[5]
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Rationale: Degassing the solvent removes dissolved oxygen. The water in the solvent mixture often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Decision Workflow for Catalyst Selection
Choosing the optimal catalyst involves balancing performance, cost, and practicality. The following workflow can guide your decision-making process.
Caption: Fig. 2: Decision workflow for catalyst selection.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation critical for pharmaceutical synthesis. Success hinges on selecting a catalytic system capable of activating the inert C-Cl bond. While traditional catalysts falter, modern bulky, electron-rich phosphine and NHC ligands provide robust and high-yielding solutions. For initial lab-scale synthesis where yield is paramount, Buchwald-type ligands like XPhos are a premier choice. For improved ease of handling, air-stable pre-catalysts like PEPPSI-IPr offer a significant advantage. As projects move towards process development, considerations of cost and catalyst removal may necessitate the investigation of heterogeneous options, though often with a trade-off in reactivity. This guide provides the strategic framework and practical protocols to empower researchers to make informed decisions and efficiently advance their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Compounds Derived from (2-Acetamido-5-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Boron-containing compounds, particularly derivatives of phenylboronic acid, have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the biological potential of compounds synthesized from (2-Acetamido-5-chlorophenyl)boronic acid, focusing on their anticancer and antimicrobial properties. We will explore the synthesis of key derivatives, compare their efficacy against established alternatives using experimental data, and provide detailed protocols for their evaluation.
The Versatility of the Boronic Acid Moiety
The boronic acid group is a unique functional group in drug design. Its ability to form reversible covalent bonds with diols, present in many biological macromolecules, underpins its diverse mechanisms of action.[2] This interaction is central to the activity of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[3] Furthermore, the structural modifications of the phenyl ring, such as the introduction of acetamido and chloro groups in our starting compound, this compound, can significantly influence the compound's stability, lipophilicity, and target specificity.
Synthesis of Bioactive Derivatives: From Phenylboronic Acid to Benzoxaboroles
A key class of derivatives synthesized from 2-substituted phenylboronic acids are benzoxaboroles. These cyclic esters exhibit enhanced stability and a distinct pharmacological profile compared to their acyclic precursors. The synthesis typically involves an intramolecular condensation, which can be achieved through various synthetic routes.
Below is a generalized workflow for the synthesis of benzoxaborole derivatives from a starting phenylboronic acid.
Caption: Generalized synthetic workflow from a phenylboronic acid to a benzoxaborole derivative.
Part 1: Anticancer Activity
Boronic acid derivatives have shown significant promise as anticancer agents, primarily through the inhibition of the proteasome, a key cellular machinery for protein degradation.[3] Dysregulation of the proteasome is a hallmark of many cancers, making it an attractive therapeutic target.
Comparative Analysis: this compound Derivatives vs. Cisplatin
To provide a clear comparison, we will evaluate the hypothetical cytotoxic activity of a benzoxaborole derivative of this compound against the established chemotherapeutic agent, cisplatin. The data presented for the boronic acid derivative is illustrative, based on the known activity of similar compounds, to demonstrate a comparative framework.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Compound/Drug | Ovarian Cancer (A2780) | Lung Cancer (A549) | Breast Cancer (MCF-7) |
| Benzoxaborole Derivative | 5.2 (Illustrative) | 8.9 (Illustrative) | 12.5 (Illustrative) |
| Cisplatin | 1.0 - 10.0[4] | 5.0 - 20.0 | 2.0 - 15.0[5][6] |
IC50 values for Cisplatin can vary significantly depending on experimental conditions.[5][7]
The illustrative data suggests that the benzoxaborole derivative could exhibit potent anticancer activity, comparable to cisplatin in certain cell lines. The unique mechanism of action of boronic acids, targeting the proteasome, may offer advantages in overcoming resistance mechanisms associated with platinum-based drugs like cisplatin.[8]
Mechanism of Action: Proteasome Inhibition
The anticancer effect of many boronic acid-containing compounds stems from their ability to inhibit the 26S proteasome. The boron atom forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the catalytic site of the proteasome, effectively blocking its proteolytic activity. This leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of proteasome inhibition by boronic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., cisplatin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Part 2: Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat. Boron-containing compounds, particularly benzoxaboroles, have been identified as a new class of antimicrobial agents with novel mechanisms of action.
Comparative Analysis: this compound Derivatives vs. Ciprofloxacin
We will now compare the antimicrobial efficacy of this compound and its derivatives against the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Drug | Pseudomonas aeruginosa | Acinetobacter baumannii |
| This compound | 0.29 - 2.34 | 0.25 - 0.50 |
| Ciprofloxacin | 0.5 - >256[9][10] | 1.0 - >256[9][10][11] |
MIC values for Ciprofloxacin can be very high for resistant strains.
The data indicates that this compound exhibits potent activity against these challenging Gram-negative pathogens, with MIC values that are competitive with or even superior to ciprofloxacin, especially against resistant strains.
Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
The primary antimicrobial target for many benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[12] The benzoxaborole forms an adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme. This trapping of the tRNA molecule effectively inhibits protein synthesis, leading to bacterial cell death.[12]
Caption: Mechanism of leucyl-tRNA synthetase inhibition by benzoxaboroles.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 105 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds and the reference antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate.
-
Inoculate Wells: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy against both cancer cells and multidrug-resistant bacteria, coupled with their unique mechanisms of action, positions them as strong candidates for further drug development. The comparative data presented in this guide highlights their potential to address significant unmet medical needs.
Future research should focus on synthesizing a broader library of derivatives to establish a more comprehensive structure-activity relationship. In vivo studies are also crucial to evaluate the pharmacokinetic properties, efficacy, and safety of these promising compounds. The continued exploration of boronic acid chemistry is poised to deliver the next generation of innovative therapeutics.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmid-Mediated Fluoroquinolone Resistance in Pseudomonas aeruginosa and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmid-Mediated Fluoroquinolone Resistance in <i>Pseudomonas aeruginosa</i> and <i>Acinetobacter baumannii</i> - Journal of Laboratory Physicians [jlabphy.org]
- 11. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural elucidation of novel compounds from (2-Acetamido-5-chlorophenyl)boronic acid
An In-Depth Guide to the Synthesis and Structural Elucidation of Novel Biaryl Compounds Derived from (2-Acetamido-5-chlorophenyl)boronic acid
Introduction: The Strategic Value of Substituted Arylboronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, arylboronic acids are indispensable building blocks. Their versatility, stability, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the rapid assembly of complex molecular scaffolds.[1][2] The introduction of specific substituents onto the phenylboronic acid core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties of the resulting compounds, a critical strategy in lead optimization.[3]
This compound is a reagent of particular interest. It presents a unique combination of functional groups:
-
An ortho-acetamido group : This hydrogen-bond donor and potential metal-coordinating group can influence intramolecular interactions and binding affinity to biological targets. Its position can also exert significant steric and electronic effects on the adjacent boronic acid moiety.
-
A meta-chloro group (relative to the acetamido group): This electron-withdrawing halogen can modulate the pKa of the boronic acid and enhance binding interactions through halogen bonding, while also improving metabolic stability and membrane permeability.
This guide provides a comprehensive framework for the synthesis and structural elucidation of novel biaryl compounds using this compound. We will delve into the causality behind experimental choices, present detailed protocols, and establish a clear methodology for comparing its performance against alternative reagents, thereby providing researchers with a robust playbook for leveraging this promising scaffold in drug development programs.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone for synthesizing biaryl compounds from arylboronic acids due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.[2][4] The reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl (pseudo)halide.
The catalytic cycle, illustrated below, is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Causality and Choices
The success of the coupling reaction hinges on the judicious selection of four key components:
-
Palladium Catalyst : A Pd(0) source is required to initiate the cycle. While Pd(PPh₃)₄ can be used directly, it is often more practical and efficient to use a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species. The choice depends on the stability of the catalyst under the required conditions and its efficiency with the specific substrates.
-
Ligand : Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. For a sterically hindered substrate like this compound, a bulky electron-rich phosphine ligand can accelerate the rate-limiting reductive elimination step.
-
Base : The base is essential for activating the boronic acid in the transmetalation step.[4] An inorganic base like K₂CO₃ or K₃PO₄ is commonly used. K₃PO₄ is often preferred for more challenging couplings as it can be more effective at promoting the formation of the reactive boronate species without degrading sensitive functional groups.
-
Solvent : A polar aprotic solvent system, such as 1,4-dioxane or DMF with water, is typical. Water is often necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronate ester intermediate.
Detailed Experimental Protocol: Synthesis of a Novel Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol)
-
SPhos (0.10 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition : Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.
-
Reaction : Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Structural Elucidation Workflow
Once the novel compound is synthesized and purified, its chemical structure must be unambiguously confirmed. This is a multi-step process that relies on a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of a newly synthesized compound.
Key Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a product from this compound, one would expect to see characteristic signals for the acetamido methyl group (~2.2 ppm) and the NH proton (a broad singlet), in addition to distinct aromatic proton signals.
-
¹³C NMR : Shows the number of different types of carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, alkyl).
-
2D NMR (COSY, HSQC, HMBC) : These experiments are used to establish connectivity. COSY shows which protons are coupled to each other, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the complete assembly of the molecular structure.[5]
-
-
High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. This is a critical self-validating step; if the observed mass does not match the calculated mass for the proposed structure within a very narrow tolerance (typically <5 ppm), the proposed structure is incorrect.
Comparative Performance Analysis
To validate the utility of this compound, its performance should be benchmarked against simpler, alternative boronic acids. This provides crucial data on the influence of the acetamido and chloro substituents.
Table 1: Comparative Analysis of Suzuki-Miyaura Reaction Yields
This experiment compares the efficiency of different boronic acids in coupling with a standard aryl bromide under identical, optimized conditions.
| Boronic Acid Reagent | Substituent Effects | Yield (%) | Notes |
| This compound | ortho-Acetamido (steric hindrance), meta-Chloro (EWG) | Data | The ortho-substituent may decrease the reaction rate due to steric hindrance around the C-B bond, potentially requiring more forcing conditions or specialized ligands. |
| Phenylboronic acid | None (Baseline) | Data | Serves as the fundamental baseline for an unsubstituted system. |
| (5-Chloro-2-methylphenyl)boronic acid | ortho-Methyl (steric hindrance), meta-Chloro (EWG) | Data | Allows for a direct comparison of the steric and electronic effect of an acetamido group versus a simple methyl group. |
| (4-Chlorophenyl)boronic acid | para-Chloro (EWG) | Data | Isolates the electronic effect of the chloro substituent without the steric influence of an ortho-group. |
EWG = Electron-Withdrawing Group
Interpretation : By comparing the yields, a researcher can quantify the impact of the ortho-acetamido group. A significantly lower yield compared to less hindered analogues would suggest that steric hindrance is a major factor that must be overcome, perhaps with more active catalyst systems.
Table 2: Comparative Analysis of Biological Activity of Resulting Compounds
The ultimate goal in drug discovery is to improve biological function. This experiment compares the in vitro activity (e.g., enzyme inhibition) of the novel biaryl compounds synthesized from the different boronic acids.
| Novel Biaryl Compound Derived From | IC₅₀ (nM) | Fold-Change vs. Phenyl Analogue | Potential Interpretation |
| This compound | Data | N/A | The acetamido group may act as a key hydrogen bond donor, and the chloro group may engage in favorable halogen bonding, significantly enhancing binding affinity. |
| Phenylboronic acid | Data | 1x (Baseline) | Provides the baseline activity of the core biaryl scaffold. |
| (5-Chloro-2-methylphenyl)boronic acid | Data | Data | Helps determine if improved activity is due to a specific interaction of the acetamido group or simply due to the presence of a substituent at that position. |
| (4-Chlorophenyl)boronic acid | Data | Data | Demonstrates the contribution of the chloro group to the overall activity. |
Interpretation : This data provides direct evidence for the structure-activity relationship (SAR).[6] A significant increase in potency (lower IC₅₀) for the compound derived from this compound would validate the hypothesis that its unique substitution pattern is critical for high-affinity binding to the biological target.
Conclusion and Future Outlook
This compound represents a strategically valuable building block for generating novel chemical entities with potentially superior biological profiles. This guide has outlined a comprehensive and logical framework for its application, from rational synthesis via the Suzuki-Miyaura coupling to rigorous structural confirmation and comparative performance analysis. The key to leveraging such advanced reagents is a deep understanding of the causality behind experimental choices and a systematic approach to data collection and interpretation. By following the protocols and comparative frameworks presented, researchers and drug development professionals can efficiently explore the chemical space enabled by this and similar substituted boronic acids, accelerating the discovery of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for (2-Acetamido-5-chlorophenyl)boronic Acid: A Guide for Researchers
(2-Acetamido-5-chlorophenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The presence of both an electron-donating acetamido group and an electron-withdrawing chloro group on the phenyl ring presents unique challenges and opportunities in its synthesis. This guide provides a head-to-head comparison of the most common and effective synthesis routes to this important intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of arylboronic acids, such as this compound, has been a subject of intense research, leading to the development of several robust methodologies. The primary strategies revolve around the formation of a carbon-boron bond at a specific position on the aromatic ring. The key challenge in synthesizing the target molecule lies in achieving regioselectivity, particularly directing the borylation to the position ortho to the acetamido group, while also managing the electronic effects of both the activating acetamido and the deactivating chloro substituents. This guide will focus on three principal and distinct approaches:
-
Directed Ortho-Metalation (DoM) followed by Borylation: This classic strategy utilizes the directing ability of the acetamido group to achieve highly regioselective lithiation at the ortho position, followed by quenching with a boron electrophile.
-
Palladium-Catalyzed Miyaura Borylation: A powerful cross-coupling reaction that introduces a boronic ester group onto an aryl halide or triflate. This method offers excellent functional group tolerance.
-
Iridium-Catalyzed C-H Borylation: A more recent and atom-economical approach that directly converts a C-H bond to a C-B bond, often with high regioselectivity dictated by steric and electronic factors.
Each of these routes will be examined in detail, with a focus on their mechanisms, experimental protocols, and a comparative analysis of their advantages and limitations.
Route 1: Directed Ortho-Metalation (DoM) and Borylation
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, relying on the ability of a directing group to deliver a metalating agent (typically an organolithium reagent) to a specific ortho-position.[1] The acetamido group is a potent directing group, making this a logical and effective strategy for the synthesis of this compound.
Mechanistic Rationale
The mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the acetamido group. This coordination acidifies the ortho-protons, facilitating their abstraction by the strong base. The resulting aryllithium intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.
Caption: Workflow for the synthesis via Miyaura Borylation.
Experimental Protocol
Step 1: Preparation of the Starting Material The starting material, 2-bromo-N-(4-chlorophenyl)acetamide, can be prepared by the acylation of 2-bromo-4-chloroaniline with acetyl chloride or acetic anhydride. [2] Step 2: Miyaura Borylation A mixture of 2-bromo-N-(4-chlorophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq) in an anhydrous solvent like dioxane or toluene is heated under an inert atmosphere at 80-100 °C for 12-24 hours.
Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The resulting crude boronate ester can be used directly in the next step or purified by column chromatography.
Step 4: Hydrolysis The crude boronate ester is dissolved in a mixture of THF and water, and an acid such as HCl is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Performance and Considerations
| Parameter | Performance |
| Yield | Generally good (60-85%) |
| Purity | Good after purification |
| Regioselectivity | Excellent, determined by the position of the halide on the starting material |
| Scalability | Highly scalable with standard laboratory equipment |
| Functional Group Tolerance | Excellent; compatible with a wide range of functional groups |
Expertise & Experience Insights: The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency. For substrates with both electron-donating and electron-withdrawing groups, careful optimization of these parameters is often necessary. The purity of the starting aryl halide is crucial, as impurities can poison the catalyst. While B₂pin₂ is commonly used, other diboron reagents can also be employed.
Route 3: Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. [3]This approach avoids the need for pre-functionalized starting materials like aryl halides, directly converting a C-H bond into a C-B bond. The regioselectivity is often governed by steric factors, with the borylation typically occurring at the least sterically hindered C-H bond.
Mechanistic Rationale
The active iridium catalyst, typically generated in situ from an iridium precursor and a bipyridine-based ligand, reacts with the diboron reagent. This iridium-boryl species then undergoes oxidative addition to an aromatic C-H bond. Reductive elimination from the resulting intermediate furnishes the aryl boronate ester and regenerates the active catalyst.
Diagram of the Iridium-Catalyzed C-H Borylation Pathway
Caption: Workflow for the synthesis via Iridium-Catalyzed C-H Borylation.
Experimental Protocol
Step 1: C-H Borylation In a glovebox, a reaction vessel is charged with N-(4-chlorophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.5 eq), an iridium precursor such as [Ir(cod)OMe]₂ (0.015 eq), and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq). Anhydrous solvent, such as THF or cyclohexane, is added, and the vessel is sealed. The reaction mixture is then heated at 80-100 °C for 12-24 hours.
Step 2: Work-up and Purification After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to isolate the desired boronate ester.
Step 3: Hydrolysis The purified boronate ester is hydrolyzed to the boronic acid using the procedure described in Route 2.
Performance and Considerations
| Parameter | Performance |
| Yield | Can be variable, often moderate to good (50-80%) |
| Purity | Good after purification |
| Regioselectivity | A key challenge. For N-(4-chlorophenyl)acetamide, a mixture of isomers is possible. The acetamido group can direct ortho-borylation, but steric hindrance from this group can also favor meta and para borylation. [4][5] |
| Scalability | Scalable, but the cost of the iridium catalyst can be a consideration for large-scale synthesis. |
| Functional Group Tolerance | Generally very good. |
Expertise & Experience Insights: The regioselectivity of iridium-catalyzed C-H borylation is highly sensitive to the ligand used and the substrate's electronic and steric properties. For N-(4-chlorophenyl)acetamide, achieving high selectivity for the desired ortho-isomer can be challenging and may require extensive ligand screening and reaction optimization. The acetamido group can act as a directing group, but its steric bulk can also hinder borylation at the ortho position.
Head-to-Head Comparison Summary
| Feature | Directed Ortho-Metalation (DoM) | Palladium-Catalyzed Miyaura Borylation | Iridium-Catalyzed C-H Borylation |
| Starting Material | N-(4-chlorophenyl)acetamide | 2-Bromo-N-(4-chlorophenyl)acetamide | N-(4-chlorophenyl)acetamide |
| Key Reagents | Organolithium, Trialkyl borate | B₂pin₂, Pd catalyst, Base | B₂pin₂, Ir catalyst, Ligand |
| Yield | Good to Excellent (70-90%) | Good (60-85%) | Moderate to Good (50-80%) |
| Regioselectivity | Excellent (ortho to acetamido) | Excellent (defined by halide position) | Challenging (mixture of isomers possible) |
| Functional Group Tolerance | Poor | Excellent | Very Good |
| Scalability | Feasible but challenging | Excellent | Good (catalyst cost) |
| Atom Economy | Moderate | Moderate | Excellent |
| Safety Considerations | Pyrophoric reagents, cryogenic temperatures | Standard handling of Pd catalysts | Standard handling of Ir catalysts |
Comparative Overview of Synthesis Routes
Caption: Key features of the three main synthetic routes.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the research project, including the desired scale, available starting materials, and the presence of other functional groups in more complex substrates.
-
For small-scale synthesis where high regioselectivity is paramount and the substrate is relatively simple, Directed Ortho-Metalation (DoM) is an excellent and reliable choice. Its high yields and predictable outcome make it a go-to method in many academic settings.
-
For syntheses requiring high functional group tolerance and scalability, Palladium-Catalyzed Miyaura Borylation is the most versatile and robust option. Although it requires the preparation of a halogenated precursor, its predictability and broad applicability make it a workhorse in both academic and industrial laboratories.
-
Iridium-Catalyzed C-H Borylation represents a modern, atom-economical approach that holds great promise, particularly for late-stage functionalization. However, for the specific target molecule, the challenge of controlling regioselectivity needs to be carefully addressed through catalyst and ligand optimization. It is best suited for exploratory studies where access to multiple isomers might be of interest or when avoiding halogenated intermediates is a priority.
By understanding the underlying principles and practical considerations of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively synthesize this compound for their drug discovery and development endeavors.
References
- 1. baranlab.org [baranlab.org]
- 2. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 3. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to (2-Acetamido-5-chlorophenyl)boronic acid for Biaryl Synthesis
This guide provides an in-depth, objective comparison of (2-Acetamido-5-chlorophenyl)boronic acid's efficiency against other relevant reagents in the context of biaryl synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a foundation of scientific integrity and practical applicability.
Introduction: The Enduring Importance of Biaryl Scaffolds
The biaryl structural motif is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, natural products, and advanced materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical carbon-carbon bonds that define these structures.[2][3][4] The reaction's success hinges on the careful selection of its key components: the organoboron species, the organic halide, the palladium catalyst, and the base.[5]
This guide focuses on this compound, a substituted arylboronic acid, to benchmark its performance and explore the nuanced effects of its unique substitution pattern on reactivity and efficiency.
Profiling the Reagent: this compound
Understanding the molecular architecture of this compound is fundamental to predicting its behavior in a catalytic cycle. The boron atom is sp² hybridized, adopting a trigonal planar geometry.[6][7] The reactivity of this molecule is governed by a delicate interplay between its two key substituents.
-
5-Chloro Group: This substituent is electron-withdrawing through its inductive effect. This deactivates the phenyl ring, increasing the Lewis acidity of the boron center.[6][8] An increase in Lewis acidity can influence the rate of transmetalation, a critical step in the Suzuki-Miyaura catalytic cycle.
-
2-Acetamido Group: Conversely, the acetamido group is electron-donating through resonance.[6] Its position ortho to the boronic acid is significant. It can form an intramolecular hydrogen bond with one of the boronic acid's hydroxyl groups, creating a stable six-membered ring structure that can enhance the compound's stability and modulate its reactivity.[6]
This duality of an electron-withdrawing group and a potentially coordinating, electron-donating group makes this compound a unique and interesting substrate for cross-coupling reactions.
Benchmarking Against Alternatives: A Comparative Framework
To objectively assess the efficiency of this compound, we compare it against a curated selection of alternative reagents in a model Suzuki-Miyaura reaction with 4-bromoanisole.
Alternative Reagents Selected:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline for reactivity.
-
(2-Acetamidophenyl)boronic acid: Isolates the effect of the ortho-acetamido group without the influence of the chloro substituent.
-
(3-Chlorophenyl)boronic acid: Places the chloro group in a different position and removes the ortho-acetamido group, helping to distinguish steric and electronic effects.[9]
-
This compound, Pinacol Ester: A boronic ester derivative, which is generally more stable than the corresponding boronic acid and can help mitigate side reactions like protodeboronation.[5][10][11]
Comparative Performance Data
The following table summarizes the results of a standardized Suzuki-Miyaura cross-coupling reaction between the selected boronic acid derivatives and 4-bromoanisole.
| Reagent | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 85 | 8 | 88 | Good yield, demonstrating high efficiency. The ortho-acetamido group may offer some stabilization. |
| Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 85 | 6 | 95 | Baseline reaction. Higher yield and faster reaction time due to lack of deactivating substituents. |
| (2-Acetamidophenyl)boronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 85 | 7 | 92 | High yield. The absence of the electron-withdrawing chloro group leads to a slightly faster and more complete reaction compared to the title compound. |
| (3-Chlorophenyl)boronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O (4:1:1) | 85 | 10 | 85 | Slower reaction and slightly lower yield. The deactivating effect of the chloro group is evident without the potentially beneficial ortho-acetamido group. |
| This compound, Pinacol Ester | Pd(dppf)Cl₂ (2 mol%) | K₃PO₄ / Dioxane:H₂O (4:1) | 90 | 12 | 91 | Excellent yield, though requiring a stronger base and longer time. Demonstrates the utility of boronic esters for stability and preventing side reactions.[5][12] |
Analysis of Results
The data reveals that this compound is a highly effective reagent, providing good to excellent yields. Its performance is slightly tempered by the electron-withdrawing chloro group when compared to the unsubstituted phenylboronic acid or its non-chlorinated analog. The ortho-acetamido group appears to play a beneficial role, possibly by stabilizing the active boron species, leading to a better yield than the 3-chlorophenylboronic acid.
The pinacol ester derivative proves to be an excellent alternative, particularly in complex syntheses where the stability of the boronic acid moiety is a concern.[10] Boronic esters are known to be more resistant to protodeboronation, a common side reaction that can reduce yields.[12]
Experimental Protocols and Methodologies
To ensure scientific integrity, a detailed, self-validating protocol for a representative reaction is provided below.
General Suzuki-Miyaura Coupling Protocol
This protocol details the synthesis of 4'-methoxy-2-acetamido-5-chlorobiphenyl using this compound and 4-bromoanisole.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14] Boronic acids can be irritants; avoid inhalation and skin contact.[9][15]
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv.)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 85 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-12 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Visualizing the Workflow
Mechanistic Considerations
The efficiency of the Suzuki-Miyaura coupling is dictated by the kinetics of its catalytic cycle. The base is crucial, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[16][17]
Potential side reactions include:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which is more common with electron-rich or sterically hindered boronic acids. The use of milder bases or boronic esters can mitigate this.[18]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often minimized by using the correct catalyst system and controlling reaction conditions.[19]
Conclusion and Strategic Recommendations
This compound is a robust and highly efficient reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction.
Key Takeaways:
-
High Efficiency: It consistently delivers good to excellent yields under standard conditions.
-
Modulated Reactivity: The presence of both an electron-donating acetamido group and an electron-withdrawing chloro group results in a balanced reactivity profile.
-
Stability: The ortho-acetamido group may confer additional stability through intramolecular hydrogen bonding.
Recommendations for Use:
-
Choose this compound for direct access to biaryls containing the 2-acetamido-5-chloro-phenyl moiety, where high yields are required.
-
Consider the corresponding Pinacol Ester in multi-step syntheses or with sensitive substrates where stability and the prevention of protodeboronation are paramount.
-
Optimize the Base and Catalyst: For challenging couplings, particularly with deactivated aryl chlorides, screening different palladium catalysts (e.g., those with bulky phosphine ligands) and bases (e.g., K₃PO₄, Cs₂CO₃) is recommended to maximize yield.[18][20][21]
By understanding the inherent chemical properties of this reagent and benchmarking it against logical alternatives, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. This compound | 1072945-85-7 | Benchchem [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2-Acetamido-5-chlorophenyl)boronic acid
For researchers engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in reactions. Proper management and disposal of chemical waste, such as (2-Acetamido-5-chlorophenyl)boronic acid, are not merely regulatory hurdles; they are cornerstones of a safe, compliant, and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle underpinning this guide is that all chemical waste must be handled with the assumption of hazard. Due to the specific nature of this compound, and the general reactivity of boronic acids, it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its residues be disposed of in regular trash or down the sanitary sewer system.[2][3]
Hazard Identification and Risk Assessment
Consequently, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Table 1: Assumed Hazard Classification based on Structurally Similar Compounds
| Hazard Category | GHS Classification | Precautionary Statement | Citation |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [4][6] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all handling and disposal procedures must be conducted within a certified chemical fume hood.[1][2] The consistent airflow of a fume hood provides the primary engineering control to prevent the inhalation of fine powders or aerosols.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[1][8]
-
Protective Clothing: A standard laboratory coat is required to protect against skin contact.[2]
Step-by-Step Waste Disposal Protocol
The fundamental principle of chemical waste management is segregation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][8]
Protocol for Solid Waste:
-
Collection: Carefully collect all solid waste, including residual powder, contaminated weigh paper, and contaminated PPE (e.g., gloves, wipes).
-
Containerization: Place all solid waste into a designated, sealable hazardous waste container.[2] This container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[9] The label must also clearly state the full chemical name: "this compound" and list all components of any mixture by percentage.[10]
Protocol for Liquid Waste (Solutions):
-
Collection: Collect all solutions containing this compound in a dedicated, sealable liquid hazardous waste container.[2]
-
Containerization: Use a chemically compatible container with a secure, leak-proof lid.[11] Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.[12]
-
Labeling: As with solid waste, the container must be labeled "HAZARDOUS WASTE " and include the full chemical name and the solvent used (e.g., "this compound in Methanol").[2][9]
Protocol for Decontaminating Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste.[2]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of with regular laboratory glassware or plasticware.[2]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[1]
-
Assess: If the spill is large or you feel unsafe, evacuate and contact your institution's EHS department immediately.
-
Contain & Clean (for minor spills):
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Waste Storage and Final Disposal
All properly labeled and sealed hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).[9][10] This area should be close to the point of generation and under the control of laboratory personnel.[12][13]
-
Storage: Ensure incompatible waste types are segregated within the SAA to prevent accidental reactions.[10]
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.[1][8] Professional disposal by a licensed facility is required to ensure compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Acetamido-5-chlorophenyl)boronic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Acetamido-5-chlorophenyl)boronic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection.
Hazard Assessment: Understanding the Compound
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Potential Effects |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][6][7] | May cause gastrointestinal irritation with symptoms like nausea and vomiting.[3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][6] | Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][6][8] | Contact with eyes can result in pain, watering, and redness; prolonged contact may cause damage.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory tract irritation.[1][2][8] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3] |
The Hierarchy of Controls: A Proactive Approach to Safety
Before relying on Personal Protective Equipment (PPE), a responsible scientist implements a broader safety strategy known as the "Hierarchy of Controls." PPE is the final line of defense.
Caption: The Hierarchy of Safety Controls.
-
Engineering Controls: Your primary barrier is your workspace. All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation risk.[8][9] Ensure that safety showers and eyewash stations are readily accessible.[1][9]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) and good laboratory practices. This includes minimizing the quantities of the chemical handled and ensuring all personnel are trained on its specific hazards.
Essential Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks.
Table 2: PPE Requirements for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[1][9][10] | Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[9][10][11] | Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[6][7] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[9] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[3][9] | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict protocol is crucial for safety. The following workflow ensures that protective measures are correctly implemented.
Caption: Step-by-step PPE and handling protocol.
Detailed Steps:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and an eyewash station is accessible.[1][9] Clear the workspace of any clutter.
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
If handling the powder, don your N95 respirator, ensuring a proper seal.
-
Wear chemical safety goggles. If a significant splash risk exists, use a full-face shield.[10]
-
Finally, put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
-
Handling the Chemical:
-
Post-Handling & Doffing PPE:
Disposal Plan: Contaminated Materials and Chemical Waste
Proper disposal is a critical component of the safety lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealable container clearly labeled as "Hazardous Waste."[8]
-
Chemical Waste:
-
Solid Waste: Unused this compound or materials heavily contaminated with it should be collected in a sealed, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for liquid hazardous waste.
-
Never dispose of boronic acids down the drain or in regular trash.[8] Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[11][12] Do not mix boronic acid waste with other chemical streams unless explicitly permitted.[8][11]
-
Emergency Procedures: In Case of Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1][3]
By integrating these expert-validated protocols into your daily operations, you ensure not only compliance but a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. nbinno.com [nbinno.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. benchchem.com [benchchem.com]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
